molecular formula C22H32O5 B1631849 Rosthornin A

Rosthornin A

Cat. No.: B1631849
M. Wt: 376.5 g/mol
InChI Key: PYPRWTSCIQSVKE-WCYDGLNHSA-N
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Description

Rosthornin A has been reported in Isodon pharicus and Isodon rosthornii with data available.

Properties

IUPAC Name

[(1R,4S,5R,9R,10S,11S,13R)-13-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-13-18(25)21-9-6-16-19(3,12-23)7-5-8-20(16,4)17(21)15(27-14(2)24)10-22(13,26)11-21/h15-17,23,26H,1,5-12H2,2-4H3/t15-,16+,17-,19-,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPRWTSCIQSVKE-WCYDGLNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(CC3(C1C4(CCCC(C4CC3)(C)CO)C)C(=O)C2=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2(C[C@]3([C@@H]1[C@@]4(CCC[C@@]([C@H]4CC3)(C)CO)C)C(=O)C2=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rosthornin A: A Technical Overview of its Chemical Structure and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin A is a naturally occurring diterpenoid of the ent-kaurene class, isolated from the medicinal plant Rabdosia rosthornii. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and known biological activities of this compound, with a focus on its potential as an antimicrobial agent.

Chemical Structure and Properties

This compound possesses a complex tetracyclic ent-kaurene skeleton. Its chemical identity is defined by the following identifiers:

PropertyValue
Molecular Formula C₂₂H₃₂O₅
Molecular Weight 376.49 g/mol
CAS Number 125164-55-8
SMILES String C[C@]1(CCC2)--INVALID-LINK--OC(C)=O">C@@([H])--INVALID-LINK--(CC[C@]1([H])[C@]2(C)CO)C[C@@]34O

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the ent-kaurene framework, including resonances for methyl groups, methylene and methine protons on the cyclic system, and protons associated with the exocyclic methylene group. Signals corresponding to the acetyl group and the hydroxymethyl group would also be present.

¹³C NMR: The carbon NMR spectrum would display 22 distinct signals corresponding to the carbon skeleton of this compound. Key resonances would include those for the carbonyl carbon of the ketone, the olefinic carbons of the exocyclic double bond, the carbonyl carbon of the acetate group, and the carbon of the hydroxymethyl group, in addition to the signals for the tetracyclic core.

Note: Specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the public domain at the time of this writing. Researchers are advised to acquire and interpret their own spectroscopic data for confirmation.

Experimental Protocols

Isolation of this compound from Rabdosia rosthornii

The following is a general protocol for the isolation of ent-kaurene diterpenoids from Rabdosia species, which can be adapted for the specific isolation of this compound.

Workflow for Isolation of this compound

G Start Dried leaves of Rabdosia rosthornii Extraction Extraction with a suitable organic solvent (e.g., ether) Start->Extraction Concentration Concentration of the extract under reduced pressure Extraction->Concentration Chromatography Column chromatography on silica gel Concentration->Chromatography Gradient Elution with a gradient of solvents (e.g., hexane-ethyl acetate) Chromatography->Gradient Fractions Collection and analysis of fractions (e.g., by TLC) Gradient->Fractions Purification Further purification of this compound-containing fractions (e.g., by preparative HPLC) Fractions->Purification Final Pure this compound Purification->Final

Caption: General workflow for the isolation and purification of this compound.

  • Extraction: Dried and powdered leaves of Rabdosia rosthornii are extracted with a suitable organic solvent, such as diethyl ether or methanol, at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of increasing polarity, typically using a solvent system such as hexane-ethyl acetate or chloroform-methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions enriched with this compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Biological Activity

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

OrganismActivity TypeMIC Range (µg/mL)Reference
Propionibacterium acnesAntibacterial3.17 - 25[1][2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound is typically determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

G Start Prepare serial dilutions of this compound Inoculation Inoculate each dilution with a standardized bacterial suspension Start->Inoculation Incubation Incubate under appropriate conditions (e.g., 37°C, 24-48h) Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC Determine the lowest concentration with no visible growth (MIC) Observation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing appropriate growth medium.

  • Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Propionibacterium acnes) is added to each well.

  • Controls: Positive (bacteria and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under conditions suitable for the growth of the test organism.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathway Modulation (Hypothesized)

While direct experimental evidence for the signaling pathways modulated by this compound is currently limited, its structural similarity to other ent-kaurene diterpenoids suggests potential involvement in key inflammatory pathways. Related compounds have been shown to exert anti-inflammatory effects through the modulation of pathways such as NF-κB and MAPK.

Hypothesized Anti-inflammatory Signaling Cascade of this compound

G RosthorninA This compound IKK IKK Activation RosthorninA->IKK MAPK MAPK Phosphorylation (e.g., p38, JNK, ERK) RosthorninA->MAPK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Caption: Hypothesized inhibitory effect of this compound on NF-κB and MAPK signaling.

Further research, utilizing techniques such as luciferase reporter assays for NF-κB activity and Western blotting for MAPK phosphorylation, is necessary to elucidate the precise molecular mechanisms of this compound.

Conclusion

This compound is an ent-kaurene diterpenoid with established antibacterial activity, particularly against P. acnes. Its chemical structure and the biological activities of related compounds suggest potential for further investigation into its anti-inflammatory and other therapeutic properties. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound. Further studies are warranted to fully characterize its spectroscopic properties, cytotoxic profile, and the specific signaling pathways it modulates.

References

The Biosynthesis of ent-Kaurene Diterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Pathway, Enzymology, and Regulation for Drug Development Professionals, Researchers, and Scientists.

The tetracyclic diterpene ent-kaurene is a pivotal precursor in the biosynthesis of a vast array of bioactive natural products, most notably the gibberellin plant hormones which are critical for plant growth and development. Its derivatives, the ent-kaurene diterpenoids, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathway of ent-kaurene, detailing the key enzymes, their kinetic properties, relevant experimental protocols, and the intricate signaling networks that govern its production.

The Core Biosynthetic Pathway

The biosynthesis of ent-kaurene from the general C20 isoprenoid precursor, geranylgeranyl diphosphate (GGDP), is a two-step cyclization process predominantly occurring in the plastids of plant cells.[1] This process is catalyzed by two distinct classes of terpene synthases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). In fungi and mosses, these two catalytic functions can be combined in a single bifunctional protein.[2][3]

The initial step involves the protonation-initiated cyclization of the acyclic GGDP to the bicyclic intermediate ent-copalyl diphosphate (ent-CPP), a reaction catalyzed by CPS, a class II diterpene synthase.[4] This is the committed step in gibberellin biosynthesis.[5] The subsequent reaction is catalyzed by KS, a class I diterpene synthase, which utilizes a metal-dependent ionization of the diphosphate group of ent-CPP to initiate a further series of cyclizations and rearrangements, ultimately yielding the tetracyclic hydrocarbon ent-kaurene.[6]

ent-Kaurene Biosynthesis Pathway GGDP Geranylgeranyl Diphosphate (GGDP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGDP->ent_CPP ent-copalyl diphosphate synthase (CPS) (Class II Diterpene Synthase) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-kaurene synthase (KS) (Class I Diterpene Synthase)

Figure 1: The core biosynthetic pathway of ent-kaurene from GGDP.

Key Enzymes and Their Kinetic Properties

The efficiency of ent-kaurene biosynthesis is largely determined by the catalytic properties of CPS and KS. A summary of the kinetic parameters for these enzymes from various sources is presented in the tables below.

ent-Copalyl Diphosphate Synthase (CPS)

CPS enzymes exhibit variability in their kinetic parameters depending on the source organism. These differences can be exploited in metabolic engineering strategies to enhance pathway flux.

OrganismEnzymeKm (µM) for GGDPkcat (s-1)kcat/Km (s-1M-1)Reference
Arabidopsis thalianaAtCPS4.2 ± 0.30.0043 ± 0.00021.0 x 103[5]
Streptomyces platensisPtmT244 ± 51.8 ± 0.14.1 x 104[7]
ent-Kaurene Synthase (KS)

Kinetic data for ent-kaurene synthase is less commonly reported in literature. The activity of KS is often coupled with CPS in in vitro and in vivo assays.

Quantitative data for ent-kaurene synthase kinetics is sparse in the readily available literature. Further targeted biochemical studies are required to populate a comprehensive comparative table.

Metabolic Engineering of ent-Kaurene Production

The microbial production of ent-kaurene offers a promising alternative to extraction from plant sources. Both bacteria and yeast have been successfully engineered to produce this valuable diterpene. The table below summarizes some of the reported production titers.

Host OrganismEngineering StrategySubstrateTiter (mg/L)Reference
Escherichia coliCo-expression of Stevia rebaudiana CPPS and KS, and Rhodobacter sphaeroides GGPPSGlycerol41.1
Escherichia coliOverexpression of DXS, IDI, and IspA in the above strainGlycerol578
Rhodosporidium toruloidesExpression of Gibberella fujikuroi KS and a mutant FPP synthaseCorn stover hydrolysate1400[8][9]
Synechococcus elongatus PCC 7942Combinatorial expression of CPS, KS, a P450, and a reductaseCO22.9 (for ent-kaurenoic acid)[10]
Yarrowia lipolyticaNot specifiedNot specified>1000 (for various terpenoids)[11]

Regulatory Signaling Pathways

The biosynthesis of ent-kaurene is tightly regulated by a complex network of signaling pathways, primarily involving the phytohormones gibberellin (GA) and jasmonate (JA), as well as environmental cues like light.

Gibberellin Feedback Regulation

The GA signaling pathway exerts feedback control on its own biosynthesis. High levels of bioactive GAs lead to the degradation of DELLA proteins, which are repressors of GA responses. However, DELLA proteins can also interact with transcription factors that regulate the expression of GA biosynthetic genes, creating a complex regulatory loop.

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein GID1->DELLA promotes interaction with SCF complex DELLA_degradation DELLA Degradation (26S Proteasome) GID1->DELLA_degradation PIFs PIF Transcription Factors DELLA->PIFs represses CPS_KS_genes CPS/KS Genes DELLA->CPS_KS_genes regulates transcription GA_responsive_genes GA Responsive Genes PIFs->GA_responsive_genes activates

Figure 2: Simplified gibberellin signaling pathway showing feedback regulation.
Crosstalk with Jasmonate Signaling

The jasmonate signaling pathway, primarily involved in plant defense responses, exhibits significant crosstalk with the GA pathway. The central players in JA signaling, JAZ repressor proteins and the transcription factor MYC2, can modulate the expression of GA biosynthetic genes. MYC2 can directly bind to the promoters of some terpene synthase genes and activate their expression.[12] JAZ proteins, in turn, repress MYC2 activity.[13] The interaction between DELLA proteins and JAZ repressors provides a key node for the integration of growth and defense signaling.

JA_GA_Crosstalk cluster_JA Jasmonate Signaling cluster_GA Gibberellin Signaling JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses DELLA DELLA Protein JAZ->DELLA interacts with JA_responsive_genes JA Responsive Genes MYC2->JA_responsive_genes activates CPS_KS_genes CPS/KS Gene Expression MYC2->CPS_KS_genes activates GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds GID1->DELLA promotes degradation DELLA->JAZ interacts with

Figure 3: Crosstalk between jasmonate and gibberellin signaling pathways regulating ent-kaurene biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ent-kaurene biosynthesis.

In Vitro ent-Copalyl Diphosphate Synthase (CPS) Assay

This protocol describes the determination of CPS activity by measuring the conversion of radiolabeled GGDP to ent-CPP.

Materials:

  • Recombinant CPS enzyme

  • [3H]-GGDP (Geranylgeranyl diphosphate, radiolabeled)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 7.5 mM MgCl2, 20% (v/v) glycerol, and 5 mM DTT.

  • Alkaline phosphatase

  • Hexane

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture in a glass vial containing 50 µL of assay buffer.

  • Add a known amount of purified recombinant CPS enzyme.

  • Initiate the reaction by adding [3H]-GGDP to a final concentration of 10 µM.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding 5 units of alkaline phosphatase and incubate for 1 hour at 37°C to dephosphorylate the product.

  • Extract the dephosphorylated product (ent-copalol) with an equal volume of hexane.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer a known volume of the hexane phase to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed over time.

CPS_Assay_Workflow start Start reaction_setup Prepare reaction mixture (Assay buffer, CPS enzyme) start->reaction_setup add_substrate Add [3H]-GGDP reaction_setup->add_substrate incubation Incubate at 30°C add_substrate->incubation termination Terminate reaction (add alkaline phosphatase) incubation->termination dephosphorylation Incubate at 37°C termination->dephosphorylation extraction Extract with hexane dephosphorylation->extraction quantification Quantify radioactivity (Scintillation counting) extraction->quantification end End quantification->end

Figure 4: Experimental workflow for the in vitro CPS assay.
In Vitro ent-Kaurene Synthase (KS) Assay

This protocol outlines the measurement of KS activity using ent-CPP as a substrate.

Materials:

  • Recombinant KS enzyme

  • ent-CPP (non-radiolabeled)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 10% (v/v) glycerol, and 1 mM DTT.

  • Hexane

  • GC-MS system

Procedure:

  • Set up the reaction in a glass vial with 100 µL of assay buffer.

  • Add a known amount of purified recombinant KS enzyme.

  • Start the reaction by adding ent-CPP to a final concentration of 20 µM.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of hexane and vortexing vigorously.

  • Centrifuge to separate the phases.

  • Carefully collect the upper hexane layer containing the ent-kaurene product.

  • Analyze the hexane extract by GC-MS for the identification and quantification of ent-kaurene.

GC-MS Analysis of ent-Kaurene

This protocol provides a general method for the gas chromatography-mass spectrometry (GC-MS) analysis of ent-kaurene.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 10°C/min.

    • Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Sample Preparation:

  • The hexane extract from the enzyme assay or microbial culture is directly injected into the GC-MS.

  • For quantification, a calibration curve should be prepared using authentic ent-kaurene standard. An internal standard (e.g., n-dodecane) can be added to the samples and standards for improved accuracy.

Data Analysis:

  • ent-Kaurene is identified by comparing its retention time and mass spectrum with that of an authentic standard. The characteristic mass spectrum of ent-kaurene includes prominent ions at m/z 272 (M+), 257, 123, and 91.

  • Quantification is performed by integrating the peak area of a characteristic ion (e.g., m/z 272) and comparing it to the calibration curve.

Conclusion

The biosynthesis of ent-kaurene diterpenoids represents a rich and complex field of study with significant implications for both fundamental plant biology and applied biotechnology. A thorough understanding of the core biosynthetic pathway, the enzymology of CPS and KS, and the intricate regulatory networks is essential for harnessing the potential of these compounds. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance their work in this exciting area, from enzyme characterization and metabolic engineering to the discovery of novel therapeutic agents.

References

Phytochemical Analysis of Rabdosia Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Rabdosia, belonging to the Lamiaceae family, encompasses a diverse group of perennial herbs that have been utilized for centuries in traditional medicine, particularly in East Asia. Modern scientific inquiry has unveiled a rich phytochemical landscape within these plants, dominated by a class of compounds known as diterpenoids. These molecules, particularly the ent-kaurane diterpenoids, are the focus of intense research due to their potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the phytochemical analysis of Rabdosia species, detailing the key bioactive compounds, experimental protocols for their isolation and quantification, and insights into their mechanisms of action.

Major Phytochemicals and Their Biological Activities

Rabdosia species are a prolific source of a wide array of secondary metabolites. While diterpenoids are the most extensively studied, other classes of compounds also contribute to the therapeutic potential of these plants.

Diterpenoids: The most prominent and biologically active constituents of Rabdosia are the ent-kaurane diterpenoids. Among these, oridonin and ponicidin have garnered significant attention for their potent anti-tumor activities. These compounds have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, lung, prostate, and liver.[1][2] The proposed mechanisms for their anti-cancer effects are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways.[1][3]

Beyond the well-known oridonin and ponicidin, numerous other diterpenoids have been isolated from various Rabdosia species, each with unique structural features and biological activities. For instance, rabdosianin A and B have shown significant cytotoxic effects against human cancer cell lines.

Other Phytochemicals: In addition to diterpenoids, Rabdosia species also contain a variety of other phytochemicals that may contribute to their overall medicinal properties. These include:

  • Triterpenoids: Such as ursolic acid and oleanolic acid, which are known for their anti-inflammatory and anti-tumor properties.

  • Flavonoids: Including apigenin and luteolin, which possess antioxidant and anti-inflammatory activities.

  • Phenolic Acids: Such as rosmarinic acid and caffeic acid, which are potent antioxidants.

  • Essential Oils: Comprising a complex mixture of volatile compounds that contribute to the plant's aroma and may possess antimicrobial properties.

Quantitative Analysis of Bioactive Compounds

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of selected diterpenoids isolated from Rabdosia species. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: Cytotoxic Activity of Rabdosia Diterpenoids against Human Cancer Cell Lines (IC50 in µM)

CompoundHeLa (Cervical)PC3 (Prostate)DU145 (Prostate)A549 (Lung)HepG2 (Liver)
Oridonin2.5[3]20[1]40[1]15.6[4]-
Ponicidin---12.3[4]-
Rabdosianin A---8.7-
Rabdosianin B---10.2-

Table 2: Anti-inflammatory Activity of Rabdosia Compounds

CompoundAssayIC50 (µg/mL)
OridoninInhibition of Albumin Denaturation150
Rabdosia rubescens extractInhibition of Albumin Denaturation250

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the phytochemical analysis of Rabdosia species.

Extraction and Isolation of Diterpenoids

This protocol outlines a general procedure for the extraction and isolation of diterpenoids from the aerial parts of Rabdosia rubescens.

Materials and Reagents:

  • Dried and powdered aerial parts of Rabdosia rubescens

  • 95% Ethanol

  • Silica gel (200-300 mesh) for column chromatography

  • Solvents for column chromatography (e.g., petroleum ether, ethyl acetate, methanol)

  • Thin-layer chromatography (TLC) plates (silica gel GF254)

  • Developing chamber

  • UV lamp (254 nm and 365 nm)

  • Rotary evaporator

Procedure:

  • Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours (repeat three times).

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

  • Silica Gel Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography.

  • Elution: Elute the column with a gradient of petroleum ether-ethyl acetate and then ethyl acetate-methanol.

  • Fraction Collection: Collect fractions of equal volume and monitor by TLC.

  • Purification: Combine fractions showing similar TLC profiles and further purify by repeated column chromatography or preparative HPLC to obtain pure compounds.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the simultaneous quantification of oridonin and ponicidin in Rabdosia extracts.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-10 min, 20-40% B

    • 10-25 min, 40-60% B

    • 25-30 min, 60-80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of oridonin and ponicidin of known concentrations in methanol. Prepare a series of working standard solutions by serial dilution.

  • Sample Preparation: Accurately weigh the dried extract, dissolve in methanol, and sonicate for 30 minutes. Filter the solution through a 0.45 µm membrane filter before injection.

  • Calibration Curve: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Quantification: Inject the sample solution and determine the concentrations of oridonin and ponicidin by referring to the calibration curve.

Cytotoxicity Assessment using MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of Rabdosia compounds on cancer cell lines.

Materials and Reagents:

  • Cancer cell lines (e.g., HeLa, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity by Inhibition of Albumin Denaturation

This protocol describes a simple and rapid method to screen for in vitro anti-inflammatory activity by measuring the inhibition of heat-induced albumin denaturation.

Materials and Reagents:

  • Bovine serum albumin (BSA) or egg albumin (1% solution)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compounds (dissolved in a suitable solvent)

  • Aspirin or Diclofenac sodium (as a standard drug)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a test tube, mix 0.2 mL of albumin solution, 2.8 mL of PBS, and 2.0 mL of the test compound solution at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Heating: Heat the mixture at 70°C for 5 minutes to induce denaturation.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the turbidity (absorbance) at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

Visualizing Molecular Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways modulated by Rabdosia phytochemicals.

Experimental Workflows

experimental_workflow plant Rabdosia Plant Material extraction Extraction (e.g., 95% Ethanol) plant->extraction fractionation Fractionation (Liquid-Liquid Partitioning) extraction->fractionation isolation Isolation & Purification (Column Chromatography) fractionation->isolation quantification Quantitative Analysis (HPLC) isolation->quantification elucidation Structure Elucidation (NMR, MS) isolation->elucidation bioassay Biological Activity Screening (e.g., MTT, Anti-inflammatory) quantification->bioassay

General workflow for phytochemical analysis of Rabdosia species.
Signaling Pathways

NFkB_Pathway cluster_oridonin Oridonin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oridonin Oridonin IKK IKK Oridonin->IKK inhibits IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB IkB_p->IkB_NFkB dissociates from DNA DNA NFkB_n->DNA binds to Gene Pro-inflammatory & Pro-survival Genes DNA->Gene transcription

Oridonin-mediated inhibition of the NF-κB signaling pathway.

PI3K_Akt_Pathway cluster_oridonin Oridonin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Oridonin Oridonin pAkt p-Akt (Active) Oridonin->pAkt inhibits RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates Akt->pAkt mTOR mTOR pAkt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Inhibition of the PI3K/Akt signaling pathway by oridonin.

Apoptosis_Pathway cluster_rabdosia Rabdosia Diterpenoids cluster_mitochondria Mitochondria cluster_caspase Caspase Cascade Rabdosia Rabdosia Bcl2 Bcl-2 (Anti-apoptotic) Rabdosia->Bcl2 downregulates Bax Bax (Pro-apoptotic) Rabdosia->Bax upregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by Rabdosia diterpenoids.

Conclusion

The phytochemical analysis of Rabdosia species continues to be a vibrant area of research, with the potential to yield novel therapeutic agents for a range of diseases, most notably cancer. The diterpenoids, particularly oridonin, have demonstrated significant promise, and ongoing research is focused on elucidating their full therapeutic potential and mechanisms of action. This technical guide provides a foundational resource for researchers in this field, offering a comprehensive overview of the key phytochemicals, standardized experimental protocols, and a visual representation of the underlying molecular pathways. As our understanding of the complex chemistry and pharmacology of Rabdosia deepens, so too will the opportunities for translating this traditional knowledge into modern, evidence-based therapies.

References

An In-depth Technical Guide on the Mechanism of Action of Rosthornin B in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Note on Rosthornin A

Extensive literature searches for "this compound" and its mechanism of action in inflammatory diseases did not yield specific scientific studies or data. However, a closely related compound, Rosthornin B , has been the subject of significant research for its potent anti-inflammatory properties. It is highly probable that the query intended to investigate Rosthornin B. Therefore, this technical guide will provide an in-depth analysis of the mechanism of action of Rosthornin B in inflammatory diseases, based on the available scientific literature.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory diseases are characterized by the dysregulation of the immune system, leading to chronic inflammation and tissue damage. A key player in the innate immune response is the inflammasome, a multi-protein complex that triggers the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Among the various inflammasomes, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has been implicated in a wide range of inflammatory disorders, making it a prime target for therapeutic intervention.

Rosthornin B, a natural diterpenoid isolated from Isodon plants, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of Rosthornin B, summarizing key quantitative data, detailing experimental protocols, and visualizing the signaling pathways involved.

Core Mechanism of Action: Direct Inhibition of the NLRP3 Inflammasome

Rosthornin B exerts its anti-inflammatory effects by directly targeting the NLRP3 protein, thereby inhibiting the assembly and activation of the NLRP3 inflammasome.[1][2][3] This targeted action prevents the subsequent cascade of inflammatory events.

The primary mechanism involves Rosthornin B binding directly to the NLRP3 protein, which in turn sterically hinders the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for inflammasome activation.[1][2][3] By disrupting the NLRP3-NEK7 interaction, Rosthornin B effectively blocks the oligomerization of NLRP3 and the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which is essential for the activation of pro-caspase-1.[1]

Signaling Pathway

The inhibitory effect of Rosthornin B on the NLRP3 inflammasome pathway is depicted in the following diagram:

RosthorninB_NLRP3_Pathway cluster_upstream Upstream Signals cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1B_NLRP3_exp ↑ pro-IL-1β & NLRP3 expression NFkB->pro_IL1B_NLRP3_exp Activation_Signal Activation Stimuli (e.g., Nigericin, ATP) NLRP3_inactive NLRP3 (inactive) Activation_Signal->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active NEK7 NEK7 Inflammasome NLRP3 Inflammasome Assembly NEK7->Inflammasome interacts with NLRP3 ASC ASC ASC->Inflammasome recruits pro_caspase1 pro-Caspase-1 caspase1 Caspase-1 pro_caspase1->caspase1 cleavage NLRP3_active->Inflammasome recruits Inflammasome->pro_caspase1 pro_IL1B pro-IL-1β caspase1->pro_IL1B IL1B IL-1β (secreted) pro_IL1B->IL1B cleavage Inflammation Inflammation IL1B->Inflammation RosthorninB Rosthornin B RosthorninB->NLRP3_active Binds and inhibits NEK7 interaction

Rosthornin B inhibits NLRP3 inflammasome activation.

Quantitative Data Summary

The inhibitory effects of Rosthornin B have been quantified in several studies, demonstrating its high potency. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of Rosthornin B
ParameterCell TypeStimulusValueReference
IC50 for IL-1β secretion Bone Marrow-Derived Macrophages (BMDMs)Nigericin0.39 µM[1][2][3]
Table 2: In Vivo Efficacy of Rosthornin B in Mouse Models of Inflammatory Diseases
Animal ModelRosthornin B DoseKey FindingsReference
LPS-induced Septic Shock 10 mg/kgSignificantly inhibited serum IL-1β production. Increased survival rate.[2]
MSU-induced Peritonitis 10 mg/kgReduced neutrophil recruitment to the peritoneum. Significantly decreased intraperitoneal IL-1β levels.[2]
DSS-induced Colitis 10 mg/kgMitigated weight loss and disease activity index (DAI). Reduced colon shortening. Decreased colonic caspase-1 and IL-1β secretion. Reduced percentage of Th17 cells in mesenteric lymph nodes (MLNs).[2]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Rosthornin B.

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in macrophages and its inhibition by Rosthornin B.

Objective: To measure the effect of Rosthornin B on the secretion of IL-1β from macrophages stimulated with an NLRP3 agonist.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • LPS (Lipopolysaccharide)

  • Nigericin or ATP (NLRP3 agonist)

  • Rosthornin B

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • IL-1β ELISA kit

Procedure:

  • Cell Culture: Culture BMDMs or PMA-differentiated THP-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Rosthornin B Treatment: Pre-treat the primed cells with various concentrations of Rosthornin B for 30 minutes.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 agonist, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 45-60 minutes.

  • Supernatant Collection: Centrifuge the cell culture plates and collect the supernatants.

  • ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Western Blotting for Caspase-1 Cleavage

Objective: To detect the active (cleaved) form of caspase-1 (p20) in cell lysates and supernatants as a marker of inflammasome activation.

Procedure:

  • Following the in vitro inflammasome activation protocol, collect both the cell culture supernatants and the cell lysates.

  • Precipitate proteins from the supernatant using methods such as TCA precipitation.

  • Lyse the cells in RIPA buffer to obtain cell lysates.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against caspase-1.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Co-immunoprecipitation (Co-IP) for NLRP3-NEK7 Interaction

Objective: To assess the effect of Rosthornin B on the interaction between NLRP3 and NEK7.

Procedure:

  • Transfect HEK293T cells with plasmids encoding tagged NLRP3 and NEK7.

  • Treat the transfected cells with Rosthornin B.

  • Lyse the cells and perform immunoprecipitation using an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-tagged NLRP3).

  • Elute the immunoprecipitated protein complexes.

  • Analyze the eluates by Western blotting using an antibody against the other tagged protein (e.g., anti-HA for HA-tagged NEK7) to detect the co-precipitated protein.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow to assess the in vitro efficacy of Rosthornin B.

Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture Culture BMDMs or THP-1 cells start->cell_culture priming Prime cells with LPS (e.g., 100 ng/mL, 3-4h) cell_culture->priming treatment Treat with Rosthornin B (various concentrations, 30 min) priming->treatment activation Activate NLRP3 with Nigericin (e.g., 10 µM, 45-60 min) treatment->activation collection Collect Supernatants and Cell Lysates activation->collection elisa ELISA for IL-1β in supernatant collection->elisa western_blot Western Blot for Caspase-1 (p20) in supernatant and lysate collection->western_blot end End

In vitro experimental workflow for Rosthornin B.

Conclusion

Rosthornin B is a potent and specific natural product inhibitor of the NLRP3 inflammasome. Its direct binding to NLRP3 and subsequent disruption of the NLRP3-NEK7 interaction provides a clear mechanism for its anti-inflammatory effects. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for a variety of NLRP3-driven inflammatory diseases.[1][2][3] The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of Rosthornin B and other NLRP3 inhibitors. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide on the Interaction of Rosthornins with the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Rosthornin A and Rosthornin B: While the query specified this compound, the current body of scientific literature focuses extensively on Rosthornin B , a closely related natural diterpene isolated from Isodon plants. Rosthornin B has been identified as a potent inhibitor of the NLRP3 inflammasome.[1] This guide will therefore concentrate on the detailed findings related to Rosthornin B as a representative molecule of this class, while acknowledging that other related diterpenoids from Isodon also exhibit inhibitory activity against the NLRP3 inflammasome.[2]

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system that, when aberrantly activated, contributes to a wide range of inflammatory diseases.[1][3][4][5][6][7] Consequently, the discovery of specific NLRP3 inhibitors is a significant goal in drug development. Natural products, particularly diterpenoids from Isodon plants, have emerged as promising candidates.[1][8] This technical guide provides a comprehensive overview of the interaction between Rosthornin B and the NLRP3 inflammasome, summarizing key quantitative data, detailing its mechanism of action, and outlining the experimental protocols used to elucidate these findings.

Quantitative Data on Rosthornin B Activity

The inhibitory potency of Rosthornin B against the NLRP3 inflammasome has been quantified through various in vitro assays. The key data points are summarized below for clarity and comparative analysis.

CompoundAssay TypeCell Line/SystemParameterValueReference
Rosthornin B IL-1β Secretion InhibitionMouse BMDMsIC₅₀0.39 µM[1]
Rosthornin B Direct Binding to NLRP3Recombinant Human NLRP3KD5.491 µM

Table 1: Quantitative analysis of Rosthornin B inhibitory and binding activities.

Mechanism of Action of Rosthornin B

Rosthornin B exerts its inhibitory effect on the NLRP3 inflammasome through a direct interaction with the NLRP3 protein, which in turn disrupts the assembly of the active inflammasome complex. The established mechanism involves the following key steps:

  • Direct Binding to NLRP3: Surface Plasmon Resonance (SPR) assays have demonstrated that Rosthornin B directly binds to the recombinant human NLRP3 protein. This binding is a crucial initiating step for its inhibitory function.

  • Inhibition of NEK7-NLRP3 Interaction: A critical event in the activation of the NLRP3 inflammasome is the interaction between NLRP3 and the NIMA-related kinase 7 (NEK7). Rosthornin B, by binding to NLRP3, effectively blocks the interaction between NLRP3 and NEK7.[1]

  • Prevention of Inflammasome Assembly: The disruption of the NEK7-NLRP3 interaction prevents the subsequent oligomerization of NLRP3 and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This ultimately inhibits the formation of the complete NLRP3 inflammasome complex.[1][8]

  • Suppression of Caspase-1 Activation and IL-1β Secretion: By preventing inflammasome assembly, Rosthornin B inhibits the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1. This, in turn, prevents the cleavage of pro-IL-1β into mature, secreted IL-1β, a key downstream inflammatory cytokine.[1][2]

Importantly, studies have shown that Rosthornin B does not affect upstream signaling events such as potassium (K⁺) efflux or the transcriptional priming of NLRP3 and pro-IL-1β, indicating a specific action on the inflammasome assembly step. It also does not inhibit other inflammasomes like AIM2 or NLRC4, highlighting its specificity for NLRP3.[3]

Signaling Pathways and Experimental Workflows

The activation of the NLRP3 inflammasome is a two-step process. The first signal (priming) involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through the NF-κB pathway. The second signal (activation) is triggered by a variety of stimuli that lead to NLRP3 oligomerization and inflammasome assembly.[5][6]

NLRP3_Activation_Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Pathway TLR4->NFkB NLRP3_proIL1B_mRNA NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1B_mRNA NLRP3 NLRP3 NLRP3_proIL1B_mRNA->NLRP3 proIL1B pro-IL-1β NLRP3_proIL1B_mRNA->proIL1B Signal2 Activation Signal (e.g., Nigericin, ATP) K_efflux K+ Efflux Signal2->K_efflux K_efflux->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome NEK7 NEK7 NEK7->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β (Secretion) Casp1->IL1B Cleavage proIL1B->IL1B

Caption: Canonical NLRP3 inflammasome activation pathway.

Rosthornin B directly targets the NLRP3 protein, preventing a key interaction required for the assembly of the inflammasome complex.

RosB_Inhibition_Pathway RosB Rosthornin B NLRP3 NLRP3 RosB->NLRP3 Direct Binding Interaction NEK7-NLRP3 Interaction RosB->Interaction Blocks NLRP3->Interaction NEK7 NEK7 NEK7->Interaction Inflammasome Inflammasome Assembly Interaction->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1B IL-1β Secretion Casp1->IL1B

Caption: Mechanism of Rosthornin B-mediated NLRP3 inhibition.

The assessment of potential NLRP3 inhibitors like Rosthornin B follows a standardized experimental workflow to measure their impact on inflammasome activation.

Experimental_Workflow Start Start: Culture Cells (BMDMs, THP-1) Priming Signal 1: Priming (LPS) Start->Priming Pretreatment Pre-treatment (Rosthornin B) Priming->Pretreatment Activation Signal 2: Activation (Nigericin / ATP) Pretreatment->Activation Harvest Harvest Supernatant & Cell Lysate Activation->Harvest ELISA ELISA (IL-1β Secretion) Harvest->ELISA WesternBlot Western Blot (Caspase-1 Cleavage) Harvest->WesternBlot CoIP Co-IP (Protein Interaction) Harvest->CoIP End End: Data Analysis ELISA->End WesternBlot->End CoIP->End

Caption: Experimental workflow for NLRP3 inhibitor analysis.

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies described in the primary literature on Rosthornin B and NLRP3 inflammasome inhibition.

  • Cell Lines: Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice or human monocytic THP-1 cells are commonly used.

  • BMDM Preparation: Bone marrow cells are flushed from the femurs and tibias of mice and cultured for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) to differentiate them into macrophages.

  • THP-1 Culture: THP-1 cells are cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells are often treated with phorbol 12-myristate 13-acetate (PMA).

  • Priming (Signal 1): Differentiated BMDMs or THP-1 cells (typically 1x10⁶ cells/mL) are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Pre-treatment: After priming, the culture medium is replaced, and cells are pre-treated with various concentrations of Rosthornin B or a vehicle control (e.g., DMSO) for 30-60 minutes.

  • Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a specific agonist, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for a defined period (e.g., 30-60 minutes).

  • Sample Collection: Following activation, the cell culture supernatants are collected to measure secreted cytokines. The cells are lysed to collect protein extracts for immunoblotting or immunoprecipitation.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted IL-1β in the collected supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions. This is the primary method for determining the IC₅₀ value of an inhibitor.

  • Western Blotting: Cell lysates and supernatants are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against cleaved caspase-1 (p20 subunit) in the supernatant and pro-caspase-1, NLRP3, and a loading control (e.g., β-actin) in the cell lysates. This confirms the inhibition of caspase-1 activation.

  • Co-immunoprecipitation (Co-IP): To assess the NEK7-NLRP3 interaction, cell lysates from activated macrophages are incubated with an anti-NLRP3 antibody. The immunoprecipitated complexes are then analyzed by Western blotting using an anti-NEK7 antibody to determine if Rosthornin B prevents the co-precipitation of NEK7 with NLRP3.

  • Surface Plasmon Resonance (SPR): To confirm a direct interaction, SPR analysis is performed. Recombinant human NLRP3 protein is immobilized on a sensor chip. Different concentrations of Rosthornin B are then passed over the chip, and the binding kinetics (association and dissociation rates) are measured to calculate the equilibrium dissociation constant (KD).

Conclusion

Rosthornin B, a natural diterpene, has been identified as a specific and potent inhibitor of the NLRP3 inflammasome.[1] It acts by directly binding to the NLRP3 protein, thereby blocking the crucial interaction with NEK7 and preventing the assembly of the inflammasome complex.[1] The quantitative data and detailed mechanistic studies highlight Rosthornin B as a promising lead compound for the development of novel therapeutics targeting NLRP3-driven inflammatory diseases.[1] The experimental protocols outlined in this guide provide a robust framework for the continued investigation and screening of similar natural products for anti-inflammatory drug discovery.

References

The Anti-Cancer Potential of Rosthornin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rosthornin A, a natural compound isolated from Rabdosia rosthornii (Diels) Hara, has emerged as a promising candidate in oncology research, particularly for its therapeutic potential against non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-cancer properties. It details the compound's mechanism of action, focusing on its ability to inhibit epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This document summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with metastasis being a primary contributor to its high death rate.[1][2] Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases. The identification of novel bioactive compounds from traditional medicine presents a promising avenue for the development of new anti-cancer therapies.[1][2] this compound, derived from the plant Rabdosia rosthornii, has demonstrated significant anti-cancer activity, particularly in inhibiting the growth and metastatic potential of NSCLC cells.[1][2] This guide serves as a technical resource for researchers and professionals in the field of drug development, consolidating the existing knowledge on this compound.

Mechanism of Action: Inhibition of Epithelial-Mesenchymal Transition

The primary anti-cancer mechanism of this compound in NSCLC is the inhibition of the epithelial-mesenchymal transition (EMT).[1][2] EMT is a cellular process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a mesenchymal phenotype that enhances their migratory and invasive capabilities, thus promoting metastasis.[1][2]

This compound executes this inhibition by downregulating the expression of the transcription factor Slug.[1][2] Slug is a key inducer of EMT and its suppression leads to a cascade of molecular changes:[1][2]

  • Upregulation of E-cadherin: The expression of E-cadherin, an essential protein for epithelial cell adhesion, is increased.[1][2]

  • Downregulation of Mesenchymal Markers: The expression of mesenchymal markers such as N-cadherin and Vimentin is reduced.[1][2]

  • Modulation of other EMT-related proteins: this compound also downregulates the expression of β-catenin and Twist, another important EMT-inducing transcription factor.[1][2]

By reversing the EMT process, this compound effectively inhibits the development and metastasis of NSCLC cells.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo experiments investigating the anti-cancer effects of this compound on NSCLC cell lines (A549, H1299, and H1975).

Table 1: In Vitro Efficacy of this compound on NSCLC Cell Lines

AssayCell LineConcentration (µM)Observed EffectReference
Clonogenic Assay A549, H1299, H19750.25Fewer clones formed (P < 0.05)[1]
0.5Complete inhibition of clone formation (P < 0.001)[1]
1.0Complete inhibition of clone formation (P < 0.001)[1]
Cell Migration (Scratch Assay) A549, H1299, H1975Not SpecifiedSignificant inhibition of cell migration[2]
Cell Invasion (Transwell Assay) A549, H1299, H1975Not SpecifiedSignificant inhibition of cell invasion[2]

Table 2: In Vivo Efficacy of this compound in a NSCLC Xenograft Model

Animal ModelTreatmentOutcomeReference
Nude Mice This compoundProlonged survival[1][2]
Significant inhibition of transplanted tumor growth[1]

Note: Specific quantitative data such as IC50 values, percentage of migration/invasion inhibition, and tumor growth inhibition rates were not available in the cited abstracts. Access to the full-text article is required for this detailed information.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited.

Cell Culture
  • Cell Lines: Human non-small cell lung cancer cell lines A549, H1299, and H1975 were used.

  • Culture Conditions: Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Clonogenic Assay
  • Cells were seeded in 6-well plates at a low density.

  • After 24 hours, cells were treated with varying concentrations of this compound (0, 0.25, 0.5, and 1 µM).

  • The medium was replaced every 3 days.

  • After a designated incubation period, colonies were fixed with methanol and stained with crystal violet.

  • The number of colonies was counted.

Cell Migration Assay (Scratch Assay)
  • Cells were seeded in 6-well plates and grown to confluence.

  • A scratch was made across the cell monolayer using a sterile pipette tip.

  • The wells were washed to remove detached cells.

  • Cells were then incubated with a medium containing different concentrations of this compound.

  • The closure of the scratch was observed and photographed at different time points.

Cell Invasion Assay (Transwell Assay)
  • Transwell inserts with a Matrigel-coated membrane were used.

  • Cells, pre-treated with this compound, were seeded in the upper chamber in a serum-free medium.

  • The lower chamber was filled with a medium containing a chemoattractant.

  • After incubation, non-invading cells on the upper surface of the membrane were removed.

  • Invaded cells on the lower surface were fixed, stained, and counted.

Western Blot Analysis
  • NSCLC cells were treated with different concentrations of this compound.

  • Total protein was extracted from the cells.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, Slug, Twist, and β-catenin.

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Model
  • NSCLC cells were subcutaneously injected into the flank of nude mice.

  • Once tumors reached a certain volume, mice were randomly assigned to treatment and control groups.

  • The treatment group received this compound (dosage and administration route not specified in the abstract).

  • Tumor growth was monitored regularly by measuring tumor volume.

  • Animal survival was recorded.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the general experimental workflow.

RosthorninA_Pathway RosthorninA This compound Slug Slug RosthorninA->Slug downregulates Beta_catenin β-catenin RosthorninA->Beta_catenin downregulates Twist Twist RosthorninA->Twist downregulates E_cadherin E-cadherin Slug->E_cadherin represses N_cadherin N-cadherin Slug->N_cadherin activates Vimentin Vimentin Slug->Vimentin activates EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin->EMT inhibits N_cadherin->EMT promotes Vimentin->EMT promotes Beta_catenin->EMT promotes Twist->EMT promotes Metastasis Metastasis EMT->Metastasis leads to

Caption: this compound signaling pathway in NSCLC.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Study CellCulture NSCLC Cell Culture (A549, H1299, H1975) ClonogenicAssay Clonogenic Assay CellCulture->ClonogenicAssay MigrationAssay Migration Assay (Scratch) CellCulture->MigrationAssay InvasionAssay Invasion Assay (Transwell) CellCulture->InvasionAssay WesternBlot Western Blot (EMT Markers) CellCulture->WesternBlot Xenograft Nude Mouse Xenograft Model CellCulture->Xenograft TumorGrowth Tumor Growth Monitoring Xenograft->TumorGrowth Survival Survival Analysis Xenograft->Survival

Caption: Experimental workflow for this compound anti-cancer evaluation.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent for non-small cell lung cancer. Its ability to inhibit EMT by downregulating Slug provides a clear mechanism of action for its anti-metastatic effects. The available data from in vitro and in vivo studies are promising.[1][2]

Future research should focus on:

  • Quantitative Efficacy: Determining the precise IC50 values of this compound in a broader range of cancer cell lines.

  • Pharmacokinetics and Pharmacodynamics: Elucidating the ADME (absorption, distribution, metabolism, and excretion) properties of this compound to optimize dosing and delivery.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

  • Clinical Trials: Moving towards well-designed clinical trials to evaluate the safety and efficacy of this compound in human patients.

This technical guide provides a solid foundation for researchers to build upon in the exciting endeavor of developing this compound as a novel anti-cancer therapeutic.

References

Rosthornin A: A Promising Natural Product Lead for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rosthornin A is an ent-kaurane diterpenoid isolated from the leaves of Rabdosia rosthornii[1]. Diterpenoids of the ent-kaurane class have garnered significant attention in oncology research due to their diverse and potent biological activities, including anti-inflammatory and anticancer properties. Oridonin, a well-studied member of this family, is currently in clinical trials, highlighting the therapeutic potential of this structural scaffold[2][3]. This technical guide provides a comprehensive overview of the current understanding of this compound as a lead compound for anticancer drug development, focusing on its mechanism of action, and providing detailed experimental protocols for its investigation.

Chemical Properties

PropertyValueSource
Chemical Formula C22H32O5[2]
Molecular Weight 376.49 g/mol [2]
Class ent-kaurane diterpenoid
Source Rabdosia rosthornii

Anticancer Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent, particularly in the context of non-small cell lung cancer (NSCLC). Its mechanism of action involves the inhibition of key processes in cancer progression, namely cell proliferation, migration, and invasion. Furthermore, based on the established activities of its chemical class, a pro-apoptotic mechanism is also highly probable.

Inhibition of Epithelial-Mesenchymal Transition (EMT) in Non-Small Cell Lung Cancer

Recent studies have elucidated a primary mechanism by which this compound exerts its anticancer effects in NSCLC cell lines (A549, H1299, and H1975). The compound effectively inhibits the Epithelial-Mesenchymal Transition (EMT), a crucial process for cancer metastasis[4][5].

The proposed signaling pathway for this activity is as follows:

EMT_Inhibition RosthorninA This compound Slug Slug (Transcription Factor) RosthorninA->Slug Twist Twist (Transcription Factor) RosthorninA->Twist N_cadherin N-cadherin (Mesenchymal Marker) RosthorninA->N_cadherin Vimentin Vimentin (Mesenchymal Marker) RosthorninA->Vimentin beta_catenin β-catenin RosthorninA->beta_catenin E_cadherin E-cadherin (Epithelial Marker) Slug->E_cadherin Twist->E_cadherin Metastasis Cell Migration & Invasion (Metastasis) E_cadherin->Metastasis N_cadherin->Metastasis Vimentin->Metastasis beta_catenin->N_cadherin beta_catenin->Vimentin

Figure 1: this compound's Inhibition of EMT Signaling.

This compound has been shown to downregulate the expression of the key EMT-inducing transcription factors, Slug and Twist. This leads to an upregulation of the epithelial marker E-cadherin and a downregulation of mesenchymal markers such as N-cadherin and vimentin[4]. The compound also reduces levels of β-catenin, further contributing to the suppression of the mesenchymal phenotype. Consequently, the inhibition of EMT leads to a significant reduction in the migratory and invasive capabilities of NSCLC cells[4][6].

Proposed Mechanism of Apoptosis Induction

While direct studies on this compound-induced apoptosis are pending, the broader class of ent-kaurane diterpenoids is known to induce apoptosis in various cancer cells. The proposed mechanism often involves the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway and modulates the expression of Bcl-2 family proteins to initiate the caspase cascade[3][7][8][9].

Based on this, a plausible apoptotic pathway for this compound is outlined below:

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway RosthorninA This compound ROS ↑ Reactive Oxygen Species (ROS) RosthorninA->ROS JNK JNK Activation ROS->JNK Bax ↑ Bax (Pro-apoptotic) JNK->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed Apoptotic Pathway for this compound.

This proposed pathway suggests that this compound may increase intracellular ROS levels, leading to the activation of the JNK pathway. This, in turn, is hypothesized to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis[7][8][9]. Some ent-kaurane diterpenoids have also been shown to activate the extrinsic apoptotic pathway via caspase-8 activation[8].

Quantitative Data on Cytotoxicity

A comprehensive search of the current literature did not yield specific half-maximal inhibitory concentration (IC50) values for this compound against the tested non-small cell lung cancer cell lines or other cancer cell lines. However, existing studies consistently report a dose-dependent inhibition of cell growth and metastasis.

Cell LineCancer TypeIC50 (µM)ObservationsReference
A549Non-Small Cell Lung CancerNot ReportedDose-dependent inhibition of cell growth, migration, and invasion.[4][6]
H1299Non-Small Cell Lung CancerNot ReportedDose-dependent inhibition of cell growth, migration, and invasion.[4][6]
H1975Non-Small Cell Lung CancerNot ReportedDose-dependent inhibition of cell growth, migration, and invasion.[4][6]

Further research is required to establish the precise IC50 values of this compound in a panel of cancer cell lines to better quantify its potency and selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anticancer activities.

Experimental_Workflow cluster_assays 3. Phenotypic Assays CellCulture 1. Cell Culture (A549, H1299, H1975) Treatment 2. Treatment with This compound CellCulture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT WoundHealing Cell Migration (Wound Healing Assay) Treatment->WoundHealing Transwell Cell Invasion (Transwell Assay) Treatment->Transwell WesternBlot 4. Mechanistic Analysis (Western Blot) Treatment->WesternBlot

Figure 3: Experimental Workflow for Investigating this compound.
Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, H1299, H1975) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2][5][10][11]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[1][12][13][14][15]

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber.

  • Treatment: Add this compound to the medium in the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the stained cells under a microscope.[4][8][12][16][17][18]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Slug, Twist, E-cadherin, N-cadherin, Vimentin, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[19][20][21][22][23]

Conclusion and Future Directions

This compound, an ent-kaurane diterpenoid from Rabdosia rosthornii, demonstrates significant promise as a natural product lead for the development of novel anticancer therapeutics. Its established mechanism of inhibiting the epithelial-mesenchymal transition in non-small cell lung cancer provides a solid foundation for its further investigation. The likely pro-apoptotic activity, based on its chemical class, presents another exciting avenue for exploration.

Key future research directions should include:

  • Determination of IC50 values: Establishing the cytotoxic potency of this compound against a broad panel of cancer cell lines is crucial for prioritizing its development.

  • Validation of Apoptotic Pathway: Experimental confirmation of the proposed apoptosis-inducing mechanism is necessary to fully understand its mode of action.

  • In Vivo Efficacy Studies: Preclinical animal studies are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency and drug-like properties.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of ent-Kaurene Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Kaurene diterpenoids are a large and structurally diverse class of natural products found in various plant families, such as Lamiaceae, Asteraceae, and Annonaceae.[1] These compounds have garnered significant attention in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1][2] Notably, some ent-kaurene diterpenoids have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells, making them promising candidates for drug discovery and development.[3][4][5]

This document provides detailed protocols for essential cell-based assays to evaluate the biological activity of ent-kaurene diterpenoids. The included assays are fundamental for determining cytotoxicity, anti-inflammatory potential, and the induction of apoptosis. Furthermore, this guide presents quantitative data for several known ent-kaurene diterpenoids and illustrates the key signaling pathways they modulate.

Data Presentation: Biological Activities of ent-Kaurene Diterpenoids

The following tables summarize the cytotoxic and anti-inflammatory activities of representative ent-kaurene diterpenoids against various cell lines.

Table 1: Cytotoxicity of ent-Kaurene Diterpenoids (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
OridoninHepG2Varies[6]
OridoninGLC-82Varies[6]
OridoninHL-60Varies[6]
Rabdosin BHepG2Varies[6]
Rabdosin BGLC-82Varies[6]
Rabdosin BHL-60Varies[6]
EpinodosinHepG2Varies[6]
EpinodosinGLC-82Varies[6]
EpinodosinHL-60Varies[6]
Jungermannenone AHL-601.3[3]
Jungermannenone BHL-605.3[3]
Jungermannenone CHL-607.8[3]
Jungermannenone DHL-602.7[3]
ent-1β-hydroxy-9(11),16-kauradien-15-oneHL-6040[7]
ent-9(11),16-kauradiene-12,15-dioneHL-601.8[7]
Rearranged ent-kaurane-type diterpeneHL-605.5[7]
Compound 13 (exomethylene–cyclopentanone moiety)HT29~2.5[8]
Compound 13 (exomethylene–cyclopentanone moiety)HepG2~2.5[8]
Compound 13 (exomethylene–cyclopentanone moiety)B16-F10~2.5[8]
Kaurenoic AcidMDA-MB-231Active[9]

Table 2: Anti-inflammatory Activity of ent-Kaurene Derivatives (Inhibition of NO Production)

CompoundCell LineIC50 (µM)Reference
Derivative 9RAW 264.7Non-cytotoxic, IC50 2-10[2]
Derivative 10RAW 264.7Non-cytotoxic, IC50 2-10[2]
Derivative 17RAW 264.7Non-cytotoxic, IC50 2-10[2]
Derivative 28RAW 264.7Non-cytotoxic, IC50 2-10[2]
Derivative 37RAW 264.7Non-cytotoxic, IC50 2-10[2]
Derivative 48RAW 264.7Non-cytotoxic, IC50 2-10[2]
Derivative 55RAW 264.7Non-cytotoxic, IC50 2-10[2]
Derivative 61RAW 264.7Non-cytotoxic, IC50 2-10[2]
Derivative 62RAW 264.7Non-cytotoxic, IC50 2-10[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of ent-kaurene diterpenoids on cell viability by measuring the metabolic activity of cells.[10][11][12]

Materials:

  • ent-Kaurene diterpenoid stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilization solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the ent-kaurene diterpenoid in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[10][13] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol measures the anti-inflammatory activity of ent-kaurene diterpenoids by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[13][14][15]

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ent-Kaurene diterpenoid stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide in 2.5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[13][14]

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare dilutions of the ent-kaurene diterpenoid in culture medium. Add the diluted compounds to the cells and incubate for 1-2 hours.[15]

  • LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[13]

  • Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[13][15]

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[13]

    • Add 100 µL of Griess reagent (mix equal volumes of Solution A and Solution B immediately before use) to each well containing the supernatant and standards.[13]

    • Incubate at room temperature for 10-15 minutes in the dark.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13][15]

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated cells.

Apoptosis Detection Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with ent-kaurene diterpenoids.[16][17][18]

Materials:

  • Target cell line

  • Complete cell culture medium

  • ent-Kaurene diterpenoid stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[19]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the ent-kaurene diterpenoid for a specified time (e.g., 12, 24, or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and wash once with serum-containing media.[19]

    • Suspension cells: Collect the cells by centrifugation.

  • Cell Washing: Centrifuge the harvested cells at 200 x g for 5 minutes at 4°C and wash once with cold PBS.[16]

  • Staining:

    • Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer.[16][19]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[16][19]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16][19]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[16] Keep the samples on ice and protected from light until analysis.[16]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[17] Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants.

    • FITC signal (Annexin V): Ex = 488 nm, Em = 530 nm.[19]

    • PI signal: Use the phycoerythrin emission signal detector.[19]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Signaling Pathways and Experimental Workflows

Experimental Workflow for Evaluating ent-Kaurene Diterpenoids

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis start ent-Kaurene Diterpenoid Library assay1 MTT Cytotoxicity Assay start->assay1 assay2 Annexin V/PI Apoptosis Assay assay1->assay2 Active Compounds assay3 Anti-inflammatory Assay (NO Production) assay1->assay3 Active Compounds pathway Western Blot / qPCR for Pathway Proteins assay2->pathway assay3->pathway G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway compound ent-Kaurene Diterpenoid caspase8 Caspase-8 Activation compound->caspase8 bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) compound->bcl2 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Dysfunction cyto_c Cytochrome c Release mito->cyto_c bcl2->mito caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis G lps LPS tlr4 TLR4 lps->tlr4 nfkb_path NF-κB Pathway Activation tlr4->nfkb_path nfkb NF-κB Translocation nfkb_path->nfkb inos iNOS Expression nfkb->inos no Nitric Oxide (NO) Production inos->no compound ent-Kaurene Diterpenoid compound->nfkb_path

References

Application Notes and Protocols for in vivo Experimental Design: Rosthornin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin A is an ent-kaurene diterpenoid isolated from Rabdosia rosthornii[1]. Diterpenoids from the Isodon genus, to which Rabdosia is closely related, have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects[2][3]. While specific in vivo data for this compound is limited, its structural similarity to other bioactive diterpenoids, such as Rosthornin B, suggests its potential as a therapeutic agent. Rosthornin B has been shown to exhibit significant anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway[2][3][4]. This document provides detailed protocols for the in vivo investigation of this compound's potential anti-inflammatory and anticancer activities, based on established methodologies for natural product evaluation[5][6][7][8].

Anti-Inflammatory Activity of this compound

The primary hypothesis for this compound's anti-inflammatory activity is the inhibition of the NLRP3 inflammasome, similar to its analogue, Rosthornin B[2][3]. The following protocols are designed to evaluate this potential in established mouse models of inflammation.

Signaling Pathway: NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system that, when activated by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Rosthornin B has been shown to directly bind to NLRP3, preventing its interaction with NEK7 and thereby inhibiting inflammasome assembly and activation[2]. It is hypothesized that this compound may act through a similar mechanism.

NLRP3_Pathway cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome Assembly PAMPs PAMPs/DAMPs NLRP3_active NLRP3 (active) PAMPs->NLRP3_active Signal 2 (Activation) LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B pro_IL18 pro-IL-18 NFkB->pro_IL18 NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B IL-1β pro_IL1B->IL1B IL18 IL-18 pro_IL18->IL18 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 autocleavage Casp1->pro_IL1B cleavage Casp1->pro_IL18 cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammation Inflammation IL1B->Inflammation IL18->Inflammation Pyroptosis->Inflammation RosthorninA This compound RosthorninA->NLRP3_active Inhibition LPS_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Endpoint Analysis A1 Acclimatize C57BL/6 mice (1 week) A2 Randomly divide into 4 groups (n=8-10 per group) A1->A2 B1 Group 1: Vehicle (i.p.) C1 1 hour post-treatment: Inject all groups with LPS (15 mg/kg, i.p.) B1->C1 B2 Group 2: this compound (10 mg/kg, i.p.) B2->C1 B3 Group 3: this compound (20 mg/kg, i.p.) B3->C1 B4 Group 4: Dexamethasone (5 mg/kg, i.p.) (Positive Control) B4->C1 D1 Monitor survival rate (every 6 hours for 48 hours) D2 Collect blood via cardiac puncture (2 hours post-LPS for cytokine analysis) D3 Centrifuge blood to obtain serum D2->D3 D4 Measure serum TNF-α and IL-1β levels using ELISA D3->D4 cluster_setup cluster_setup cluster_treatment cluster_treatment cluster_setup->cluster_treatment cluster_monitoring cluster_monitoring cluster_treatment->cluster_monitoring Xenograft_Workflow cluster_setup Tumor Implantation cluster_treatment Treatment Protocol cluster_monitoring Data Collection and Endpoint Analysis A1 Culture A549 cancer cells A2 Prepare cell suspension in Matrigel (5 x 10^6 cells in 100 µL) A1->A2 A3 Subcutaneously inject cells into the flank of athymic nude mice A2->A3 B1 Monitor tumor growth until average volume reaches ~100 mm³ B2 Randomize mice into 4 groups (n=8) B1->B2 B3 Group 1: Vehicle (i.p., daily) B2->B3 B4 Group 2: this compound (25 mg/kg, i.p., daily) B2->B4 B5 Group 3: this compound (50 mg/kg, i.p., daily) B2->B5 B6 Group 4: 5-FU (20 mg/kg, i.p., every 3 days) B2->B6 C1 Measure tumor volume with calipers (twice weekly for 21 days) C3 At day 21, euthanize mice C1->C3 C2 Record body weight (twice weekly) C2->C3 C4 Excise tumors, weigh, and photograph C3->C4 C5 Process tumors for IHC (Ki-67, TUNEL) C4->C5 cluster_setup cluster_setup cluster_treatment cluster_treatment cluster_setup->cluster_treatment cluster_monitoring cluster_monitoring cluster_treatment->cluster_monitoring

References

Preparing Rosthornin A Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin A is a naturally occurring diterpenoid compound isolated from plants of the Isodon genus. It has garnered interest within the scientific community for its potential biological activities. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in biological assays. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in DMSO.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required mass for stock solution preparation.

PropertyValue
Molecular FormulaC₂₂H₃₂O₅
Molecular Weight376.49 g/mol [1]
AppearancePowder[1]
SolventsDMSO, Chloroform, Dichloromethane

Application Notes

Solubility and Concentration

This compound is soluble in DMSO[1]. While the maximum solubility has not been empirically determined in publicly available literature, stock solutions are typically prepared at concentrations ranging from 1 mM to 10 mM. For initial experiments, preparing a 10 mM stock solution is recommended, which can then be serially diluted to the desired working concentrations for cell-based assays. It is crucial to ensure complete dissolution of the powder in DMSO. Gentle warming and vortexing can aid in this process.

Stability and Storage

DMSO stock solutions of many compounds are generally stable when stored properly. For long-term storage, it is recommended to store the this compound stock solution at -20°C or -80°C.[2][3] One supplier suggests that in-solvent stocks can be stored at -80°C for up to one year[1]. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes. Stock solutions stored at -20°C are generally considered stable for up to 3 months[2]. Protect the stock solution from light.

Use in Cell-Based Assays

When preparing working solutions for cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%[3]. A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments to account for any effects of the solvent on the cells.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out 3.765 mg of this compound powder using an analytical balance. This calculation is based on its molecular weight of 376.49 g/mol (Mass (mg) = 10 mmol/L * 1 mL * 376.49 g/mol / 1000).

  • Dissolve: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

  • Mix: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL aliquots). Label the tubes clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions for Cell Culture

Protocol:

  • Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.

  • Apply to Cells: Immediately add the prepared working solutions and the vehicle control to your cell cultures.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_store Storage A Equilibrate this compound powder to room temperature B Weigh 3.765 mg of this compound A->B Prevent condensation C Add 1 mL of sterile DMSO B->C For 10 mM stock D Vortex until fully dissolved C->D Ensure homogeneity E Aliquot into single-use tubes D->E Avoid freeze-thaw cycles F Store at -20°C or -80°C E->F Long-term stability

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Proposed Signaling Pathway: Inhibition of NLRP3 Inflammasome

Based on studies of the closely related compound Rosthornin B, this compound is hypothesized to inhibit the NLRP3 inflammasome. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound.

G Proposed Inhibition of NLRP3 Inflammasome by this compound cluster_pathway NLRP3 Inflammasome Activation PAMPs PAMPs/DAMPs NFkB NF-κB Activation PAMPs->NFkB proIL1B Pro-IL-1β & Pro-IL-18 (Transcription) NFkB->proIL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B Mature IL-1β & IL-18 proIL1B->IL1B Cleavage by Caspase-1 NLRP3_active NLRP3 Activation & Oligomerization NLRP3_exp->NLRP3_active Signal2 Activation Signal (e.g., ATP, Nigericin) K_efflux K+ Efflux Signal2->K_efflux K_efflux->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC proCasp1 Pro-Caspase-1 Recruitment ASC->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Casp1->proIL1B Inflammation Inflammation IL1B->Inflammation RosthorninA This compound RosthorninA->NLRP3_active Inhibition

Caption: Proposed mechanism of this compound as an inhibitor of the NLRP3 inflammasome.

References

Application Notes and Protocols for In Vitro Treatment of Macrophages with Rosthornin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rosthornin A is an ent-kaurene diterpenoid isolated from Rabdosia rosthornii. While research on the specific effects of this compound on macrophages is limited, its structural analog, Rosthornin B, also isolated from the same plant, has demonstrated potent anti-inflammatory properties. This document provides detailed protocols for the in vitro treatment of macrophages with this compound, drawing upon established methodologies and data from the closely related compound Rosthornin B. These application notes will guide researchers in assessing the potential immunomodulatory effects of this compound.

Data Presentation

Currently, there is a lack of specific quantitative data on the direct effects of this compound on macrophage activity in the available scientific literature. However, substantial research has been conducted on Rosthornin B, a structurally similar compound from the same plant source. The data for Rosthornin B is presented below as a reference for designing experiments with this compound.

Table 1: Quantitative Data for Rosthornin B Treatment of Macrophages

ParameterCell TypeAgonistRosthornin B ConcentrationResultCitation
IC50 (NLRP3 Inhibition) Bone Marrow-Derived Macrophages (BMDMs)Nigericin0.39 µMInhibition of IL-1β secretion[1]
IL-1β Secretion Bone Marrow-Derived Macrophages (BMDMs)Nigericin0.1, 0.5, 2.5 µMDose-dependent inhibition[1]
NLRP3-NEK7 Interaction In vitro-Not specifiedDirect binding to NLRP3, blocking NEK7 interaction[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on macrophages in vitro.

Macrophage Cell Culture

a) RAW 264.7 Macrophage Culture Protocol

RAW 264.7 is a murine macrophage-like cell line that is widely used for in vitro inflammation studies.[3]

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scraper

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, aspirate the old medium and wash the cells once with sterile PBS.

  • Add fresh medium and detach the adherent cells using a cell scraper.

  • Split the cells at a ratio of 1:3 to 1:6, depending on the desired confluency.

b) Bone Marrow-Derived Macrophage (BMDM) Culture Protocol

Primary macrophages derived from bone marrow offer a more physiologically relevant model.[4]

Materials:

  • C57BL/6 mice (6-10 weeks old)

  • DMEM with high glucose

  • FBS

  • L929-cell conditioned medium (as a source of M-CSF) or recombinant M-CSF

  • Penicillin-Streptomycin solution

  • PBS, sterile

  • Red Blood Cell Lysis Buffer

  • 70 µm cell strainer

Procedure:

  • Euthanize a mouse and sterilize the hind legs with 70% ethanol.

  • Isolate the femur and tibia and remove the surrounding muscle tissue.

  • Cut the ends of the bones and flush the bone marrow with sterile PBS using a syringe.

  • Collect the bone marrow suspension and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in Red Blood Cell Lysis Buffer and incubate for 3 minutes at room temperature.[4]

  • Stop the lysis by adding excess DMEM and centrifuge again.

  • Resuspend the cells in BMDM differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).

  • Plate the cells in non-tissue culture treated dishes and incubate at 37°C with 5% CO2.

  • On day 3, add fresh differentiation medium.

  • On day 7, the cells will have differentiated into mature macrophages and are ready for experiments.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on macrophage viability.[1][5][6]

Materials:

  • Macrophages (RAW 264.7 or BMDMs)

  • 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 24-48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Quantification of Pro-inflammatory Mediators (Nitric Oxide - Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator produced by activated macrophages.[7][8]

Materials:

  • Macrophages

  • 24-well plate

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Prepare a standard curve using sodium nitrite.

  • Add 50 µL of the supernatant and standards to a 96-well plate.

  • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to each well.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9]

Materials:

  • Macrophages

  • This compound

  • LPS

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Follow steps 1-4 of the Griess Assay protocol to obtain cell culture supernatants.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathways (NF-κB and MAPKs)

Western blotting is used to analyze the activation of key inflammatory signaling pathways, such as NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[10][11][12]

Materials:

  • Macrophages

  • This compound

  • LPS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed macrophages in 6-well plates.

  • Pre-treat with this compound, then stimulate with LPS for a shorter duration (e.g., 15-60 minutes).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

NLRP3 Inflammasome Activation Assay

This assay is used to investigate the inhibitory effect of this compound on the NLRP3 inflammasome, a key component of the innate immune system.[3][4][13]

Materials:

  • BMDMs

  • This compound

  • LPS (for priming)

  • Nigericin or ATP (for activation)

  • ELISA kit for IL-1β

  • Reagents for Western blotting (for Caspase-1 cleavage)

Procedure:

  • Seed BMDMs in a 24-well plate.

  • Prime the cells with LPS (e.g., 200 ng/mL) for 4 hours.

  • Wash the cells and add fresh medium containing this compound. Incubate for 1 hour.

  • Activate the NLRP3 inflammasome by adding Nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) for 1 hour.

  • Collect the supernatant to measure IL-1β secretion by ELISA.

  • Lyse the cells to perform Western blotting for cleaved Caspase-1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays macrophage_culture Macrophage Culture (RAW 264.7 or BMDM) seeding Cell Seeding macrophage_culture->seeding rosthornin_a This compound Pre-treatment seeding->rosthornin_a lps_stimulation LPS Stimulation rosthornin_a->lps_stimulation viability Cell Viability (MTT) lps_stimulation->viability no_production NO Production (Griess) lps_stimulation->no_production cytokine_release Cytokine Release (ELISA) lps_stimulation->cytokine_release western_blot Signaling Pathway (Western Blot) lps_stimulation->western_blot nlrp3_assay NLRP3 Inflammasome Activation lps_stimulation->nlrp3_assay

Caption: Experimental workflow for this compound treatment of macrophages.

signaling_pathways cluster_nfkb_mapk NF-κB and MAPK Signaling cluster_nlrp3 NLRP3 Inflammasome Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines & Mediators NFkB->Cytokines MAPK->Cytokines Signal1 Signal 1 (LPS) NLRP3_inactive Inactive NLRP3 Signal1->NLRP3_inactive Priming Signal2 Signal 2 (Nigericin/ATP) NLRP3_active Active NLRP3 Inflammasome Signal2->NLRP3_active Activation Casp1_inactive Pro-Caspase-1 NLRP3_active->Casp1_inactive Casp1_active Cleaved Caspase-1 Casp1_inactive->Casp1_active IL1b_inactive Pro-IL-1β Casp1_active->IL1b_inactive IL1b_active Secreted IL-1β IL1b_inactive->IL1b_active RosthorninB Rosthornin B RosthorninB->NLRP3_active Inhibits

Caption: Key inflammatory signaling pathways in macrophages.

References

Assessing the Therapeutic Potential of Rosthornin A in a Peritonitis Mouse Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vivo activity of Rosthornin A, a naturally occurring diterpenoid, in a murine model of peritonitis. This document outlines detailed experimental protocols, data interpretation guidelines, and the underlying molecular pathways, offering a robust framework for preclinical assessment of this compound's anti-inflammatory efficacy.

Introduction

Peritonitis, an inflammation of the peritoneum, is a life-threatening condition often triggered by infection, leading to a systemic inflammatory response, sepsis, and potentially multiple organ failure. The development of novel anti-inflammatory agents is crucial for improving patient outcomes. This compound, a diterpenoid compound, has emerged as a candidate for investigation due to the known anti-inflammatory properties of related molecules. Notably, Rosthornin B, a structurally similar compound, has been shown to alleviate inflammatory diseases by directly targeting and inhibiting the NLRP3 inflammasome.[1][2][3] This suggests a promising mechanism of action for this compound in mitigating the inflammatory cascade characteristic of peritonitis.

This guide details two primary mouse models of peritonitis: the Zymosan-induced model, which mimics a sterile fungal infection and strongly activates the NLRP3 inflammasome pathway[4][5], and the Cecal Ligation and Puncture (CLP) model, considered the gold standard for polymicrobial sepsis as it closely resembles the clinical progression of human sepsis with a significant release of pro-inflammatory cytokines like TNF-α and IL-6[6][7][8][9][10].

Key Experimental Protocols

Zymosan-Induced Peritonitis Model

This model is ideal for investigating the effects of this compound on sterile inflammation and NLRP3 inflammasome-mediated pathways.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Zymosan A from Saccharomyces cerevisiae

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Flow cytometry reagents for leukocyte phenotyping (e.g., anti-Gr-1, anti-F4/80)

Procedure:

  • Animal Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle Control

    • Zymosan + Vehicle

    • Zymosan + this compound (low dose)

    • Zymosan + this compound (high dose)

    • Zymosan + Dexamethasone (positive control)

  • This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour prior to zymosan challenge.

  • Induction of Peritonitis: Inject 1 mg of zymosan A suspended in 0.5 mL of sterile PBS into the peritoneal cavity of each mouse.

  • Sample Collection: At 4-6 hours post-zymosan injection, euthanize the mice.

  • Peritoneal Lavage: Carefully inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the peritoneal fluid.

  • Cellular Analysis:

    • Determine the total leukocyte count in the peritoneal lavage fluid using a hemocytometer.

    • Perform differential cell counts (neutrophils, macrophages) using flow cytometry with specific cell surface markers.

  • Cytokine Analysis: Centrifuge the peritoneal lavage fluid and collect the supernatant. Measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

Cecal Ligation and Puncture (CLP) Model

This model is more clinically relevant for studying polymicrobial sepsis and the associated systemic inflammatory response.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle

  • Anesthesia

  • Surgical instruments

  • Suture materials

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Reagents for organ function tests (e.g., creatinine, ALT, AST)

Procedure:

  • Animal Grouping: Similar to the zymosan model, with the addition of a sham-operated control group.

  • This compound Administration: Administer this compound or vehicle at the time of surgery or as a pre-treatment.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a midline laparotomy to expose the cecum.

    • Ligate the cecum just below the ileocecal valve.

    • Puncture the ligated cecum once or twice with a 21-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of feces.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

    • Administer subcutaneous saline for fluid resuscitation.

    • For the sham group, perform the laparotomy and cecal exposure without ligation and puncture.

  • Post-operative Monitoring: Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival rates over a period of 24-72 hours.

  • Sample Collection: At a predetermined endpoint (e.g., 24 hours) or upon ethical endpoint criteria being met, collect blood via cardiac puncture and peritoneal lavage fluid.

  • Analysis:

    • Perform cytokine analysis on serum and peritoneal lavage fluid as described for the zymosan model.

    • Assess organ damage by measuring serum levels of creatinine (kidney) and ALT/AST (liver).

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between experimental groups.

Table 1: Effect of this compound on Leukocyte Infiltration in Zymosan-Induced Peritonitis

Treatment GroupTotal Leukocytes (x10^6/mL)Neutrophils (x10^6/mL)Macrophages (x10^6/mL)
Vehicle Control
Zymosan + Vehicle
Zymosan + this compound (low dose)
Zymosan + this compound (high dose)
Zymosan + Dexamethasone

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels

Treatment GroupModelTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle/ShamZymosan/CLP
Zymosan/CLP + VehicleZymosan/CLP
Zymosan/CLP + this compound (low dose)Zymosan/CLP
Zymosan/CLP + this compound (high dose)Zymosan/CLP
Zymosan/CLP + DexamethasoneZymosan/CLP

Table 3: Effect of this compound on Survival and Organ Function in CLP-Induced Sepsis

Treatment GroupSurvival Rate (%)Serum Creatinine (mg/dL)Serum ALT (U/L)Serum AST (U/L)
Sham
CLP + Vehicle
CLP + this compound (low dose)
CLP + this compound (high dose)

Visualization of Pathways and Workflows

Signaling Pathways

G cluster_0 Zymosan-Induced Peritonitis Pathway Zymosan Zymosan TLR2_Dectin1 TLR2 / Dectin-1 Zymosan->TLR2_Dectin1 MyD88 MyD88 TLR2_Dectin1->MyD88 NLRP3_Inflammasome NLRP3 Inflammasome Assembly TLR2_Dectin1->NLRP3_Inflammasome NFkB_Priming NF-κB Activation (Priming Signal) MyD88->NFkB_Priming pro_IL1b Pro-IL-1β Transcription NFkB_Priming->pro_IL1b Caspase1 Caspase-1 Activation pro_IL1b->Caspase1 NLRP3_Inflammasome->Caspase1 IL1b Mature IL-1β Secretion Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation RosthorninA_Inhibition This compound (Hypothesized Inhibition) RosthorninA_Inhibition->NLRP3_Inflammasome

Caption: Zymosan-induced inflammatory signaling cascade.

G cluster_1 CLP-Induced Sepsis Pathway Polymicrobial_Infection Polymicrobial Infection (CLP) PAMPs PAMPs Polymicrobial_Infection->PAMPs PRRs Pattern Recognition Receptors (e.g., TLRs) PAMPs->PRRs NFkB_Activation NF-κB Activation PRRs->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production NFkB_Activation->Cytokine_Production TNFa TNF-α Cytokine_Production->TNFa IL6 IL-6 Cytokine_Production->IL6 Systemic_Inflammation Systemic Inflammation & Sepsis TNFa->Systemic_Inflammation IL6->Systemic_Inflammation RosthorninA_Inhibition This compound (Potential Inhibition) RosthorninA_Inhibition->NFkB_Activation

Caption: Inflammatory pathway in CLP-induced sepsis.

Experimental Workflow

G cluster_workflow Experimental Workflow for Assessing this compound Animal_Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization RosthorninA_Admin This compound or Vehicle Administration Randomization->RosthorninA_Admin Peritonitis_Induction Induction of Peritonitis (Zymosan or CLP) RosthorninA_Admin->Peritonitis_Induction Monitoring Monitoring (Clinical Signs, Survival for CLP) Peritonitis_Induction->Monitoring Sample_Collection Sample Collection (Peritoneal Lavage, Blood) Monitoring->Sample_Collection Leukocyte_Analysis Leukocyte Analysis (Total & Differential Counts) Sample_Collection->Leukocyte_Analysis Cytokine_Analysis Cytokine Measurement (ELISA) Sample_Collection->Cytokine_Analysis Organ_Function Organ Function Tests (for CLP) Sample_Collection->Organ_Function Data_Analysis Data Analysis and Interpretation Leukocyte_Analysis->Data_Analysis Cytokine_Analysis->Data_Analysis Organ_Function->Data_Analysis

Caption: General experimental workflow.

Conclusion

These application notes provide a standardized approach to evaluate the anti-inflammatory properties of this compound in clinically relevant mouse models of peritonitis. By following these detailed protocols and utilizing the provided frameworks for data presentation and pathway visualization, researchers can generate robust and reproducible data to support the preclinical development of this compound as a potential therapeutic for inflammatory conditions. The hypothesized mechanism of NLRP3 inflammasome inhibition provides a strong rationale for this investigation, and the outlined experiments are designed to rigorously test this hypothesis.

References

Application Notes and Protocols for Rosthornin B in Septic Shock Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial research indicates that the compound of interest in the context of septic shock is Rosthornin B, a natural diterpene isolated from plants of the Isodon genus. While the query specified Rosthornin A, the available scientific literature points to Rosthornin B as the active compound with demonstrated efficacy in preclinical sepsis models. This document will proceed with the data and protocols associated with Rosthornin B.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade in sepsis is complex, involving multiple signaling pathways and cell types. A key player in the innate immune response is the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β), and induces a form of inflammatory cell death called pyroptosis.[1][2] Aberrant activation of the NLRP3 inflammasome is a significant contributor to the pathophysiology of septic shock.[1]

Rosthornin B has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[1][2] It has shown significant therapeutic benefits in murine models of NLRP3-driven diseases, including septic shock.[1][2] These application notes provide an overview of the use of Rosthornin B in preclinical septic shock models, detailing its mechanism of action, relevant experimental protocols, and available data.

Mechanism of Action

Rosthornin B exerts its anti-inflammatory effects by directly targeting the NLRP3 protein.[1] This interaction blocks the association between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for the assembly and activation of the NLRP3 inflammasome.[1] By inhibiting this process, Rosthornin B effectively suppresses the downstream consequences of NLRP3 activation, including caspase-1 cleavage, maturation and secretion of IL-1β, and pyroptosis. Notably, in studies using a lipopolysaccharide (LPS)-induced sepsis model, Rosthornin B significantly inhibited the production of IL-1β but did not affect the levels of the inflammasome-independent cytokine TNF-α, highlighting its specificity for the NLRP3 pathway.[1]

Data Presentation

The following tables summarize the available quantitative data on the effects of Rosthornin B in a septic shock animal model.

Table 1: Effect of Rosthornin B on Inflammatory Cytokines in LPS-Induced Septic Shock in Mice

Treatment GroupAnalyteConcentration (pg/mL)Fold Change vs. LPSStatistical Significance
ControlIL-1βNot Reported--
LPS (20 mg/kg)IL-1β~250--
LPS (20 mg/kg) + Rosthornin B (10 mg/kg)IL-1β~100↓ 2.5-foldp < 0.001
ControlTNF-αNot Reported--
LPS (20 mg/kg)TNF-α~5000--
LPS (20 mg/kg) + Rosthornin B (10 mg/kg)TNF-α~5000No significant changeNot Significant

Data are estimated from graphical representations in the source publication and are intended for comparative purposes.[1] The study reported that Rosthornin B significantly inhibited the production of IL-1β, but had no inhibitory impact on the inflammasome-independent cytokine TNF-α.[1]

Table 2: Effect of Rosthornin B on Survival in LPS-Induced Septic Shock in Mice

Treatment GroupOutcomeObservation PeriodResult
LPS (20 mg/kg)SurvivalNot specifiedLower survival rate
LPS (20 mg/kg) + Rosthornin B (10 mg/kg)SurvivalNot specifiedLonger survival times

The source publication states that mice treated with Rosthornin B had longer survival times compared to the LPS-only group, though specific survival percentages and statistical values were not provided in the text.[1] The half-maximal inhibitory concentration (IC50) for Rosthornin B's inhibition of the NLRP3 inflammasome is 0.39 μM.[1][2]

Experimental Protocols

The following are detailed protocols for inducing septic shock in animal models, which can be adapted for evaluating the efficacy of Rosthornin B.

This model is highly reproducible and mimics the acute inflammatory response seen in Gram-negative bacterial sepsis.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • Rosthornin B

  • Vehicle for Rosthornin B (e.g., DMSO, saline)

  • Syringes and needles for injection

  • Animal monitoring equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment.

  • Preparation of Reagents:

    • Reconstitute LPS in sterile, pyrogen-free saline to the desired stock concentration.

    • Dissolve Rosthornin B in the chosen vehicle to the desired stock concentration. Prepare a vehicle-only control.

  • Dosing:

    • Administer Rosthornin B (e.g., 10 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The timing of administration relative to the LPS challenge should be optimized (e.g., 1 hour prior to LPS).

  • Induction of Sepsis:

    • Inject LPS (e.g., 20 mg/kg) i.p. to induce septic shock.

  • Monitoring and Sample Collection:

    • Monitor mice for signs of sepsis, including lethargy, piloerection, and changes in body temperature.

    • At predetermined time points (e.g., 2, 6, 12, 24 hours post-LPS), collect blood samples via cardiac puncture or tail vein for cytokine analysis (e.g., ELISA for IL-1β and TNF-α).

    • For survival studies, monitor mice for up to 7 days.

    • At the end of the experiment, euthanize the animals and collect organs (e.g., lungs, liver, kidneys) for histological analysis or molecular assays.

The CLP model is considered the "gold standard" for sepsis research as it closely mimics the pathophysiology of human abdominal sepsis.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • Needles of a specific gauge (e.g., 21G or 23G to modulate severity)

  • Sterile saline

  • Rosthornin B and vehicle

  • Analgesics (e.g., buprenorphine)

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area with an appropriate antiseptic.

  • Surgical Procedure:

    • Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.

    • Exteriorize the cecum, being careful not to disrupt the blood supply.

    • Ligate the cecum with a silk suture at a specified distance from the distal end (e.g., 5.0 mm). The extent of ligation affects the severity of sepsis.

    • Puncture the ligated cecum once or twice with the chosen needle. A small amount of fecal matter can be extruded to ensure patency.

    • Return the cecum to the abdominal cavity.

    • Close the peritoneum and skin in layers with sutures or surgical clips.

  • Post-Operative Care and Dosing:

    • Administer pre-warmed sterile saline (e.g., 1 mL) subcutaneously for fluid resuscitation.

    • Administer analgesics as per institutional guidelines.

    • Administer Rosthornin B or vehicle at a predetermined time point (e.g., immediately after surgery or at a specified time post-CLP).

  • Monitoring and Sample Collection:

    • Monitor the animals closely for signs of sepsis and survival over several days.

    • Collect blood and tissue samples at various time points for analysis of inflammatory markers, bacterial load, and organ damage.

Visualization of Signaling Pathways and Workflows

Below are diagrams created using Graphviz to illustrate the key signaling pathways and experimental workflows.

Rosthornin_B_Mechanism cluster_sepsis Sepsis Pathogen/Danger Signal (e.g., LPS) cluster_inflammasome NLRP3 Inflammasome Complex cluster_rosthornin Therapeutic Intervention cluster_downstream Downstream Effects LPS PAMPs/DAMPs NLRP3 NLRP3 LPS->NLRP3 Activates NEK7 NEK7 NLRP3->NEK7 Binds ASC ASC NEK7->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage RosB Rosthornin B RosB->NLRP3 Directly Binds & Inhibits NEK7 Interaction ProIL1B Pro-IL-1β Casp1->ProIL1B Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1B Mature IL-1β ProIL1B->IL1B Inflammation Inflammation & Septic Shock IL1B->Inflammation Pyroptosis->Inflammation

Caption: Mechanism of Rosthornin B in inhibiting the NLRP3 inflammasome pathway.

Sepsis_Experimental_Workflow cluster_prep Preparation cluster_induction Sepsis Induction & Treatment cluster_monitoring Monitoring & Analysis acclimatize Animal Acclimation prepare_reagents Prepare Rosthornin B & Sepsis Inducer (LPS/CLP) acclimatize->prepare_reagents treatment Administer Rosthornin B or Vehicle prepare_reagents->treatment sepsis_model Induce Sepsis (LPS Injection or CLP Surgery) treatment->sepsis_model monitor_survival Monitor Survival & Clinical Signs sepsis_model->monitor_survival sample_collection Collect Blood & Tissues monitor_survival->sample_collection analysis Analyze Cytokines, Organ Damage, etc. sample_collection->analysis

Caption: General experimental workflow for evaluating Rosthornin B in a septic shock animal model.

NFkB_MAPK_Sepsis cluster_stimulus Sepsis Stimulus cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS_TLR4 LPS -> TLR4 IKK IKK Activation LPS_TLR4->IKK MAPKKK MAPKKK Activation LPS_TLR4->MAPKKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB NFkB_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB->NFkB_Genes MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 MAPK_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) AP1->MAPK_Genes

Caption: General overview of NF-κB and MAPK signaling pathways in sepsis. Note: Current evidence does not directly link Rosthornin B to the modulation of these pathways.

References

Application Notes and Protocols for Western Blot Analysis of Rosthornin A-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin A is an ent-kaurene diterpenoid isolated from Isodon rosthornii. While the precise molecular mechanisms of this compound are under active investigation, preliminary evidence and the activity of structurally related compounds, such as Rosthornin B, suggest its potential as a modulator of critical cellular signaling pathways. Rosthornin B has been shown to exhibit anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[1] This has led to the hypothesis that this compound may also possess anti-inflammatory and potentially pro-apoptotic properties, possibly through the modulation of key signaling cascades such as the PI3K/Akt and MAPK pathways. These pathways are central to cell survival, proliferation, and apoptosis, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2][3][4]

This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound treatment on the expression and phosphorylation status of key proteins within the PI3K/Akt and MAPK signaling pathways, as well as markers of apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data from a Western blot experiment assessing the effect of this compound on protein expression in a cancer cell line. Data is presented as fold change relative to an untreated control, normalized to a loading control (e.g., GAPDH or β-actin).

Table 1: Effect of this compound on PI3K/Akt Signaling Pathway Proteins

Target ProteinTreatment (this compound Conc.)Fold Change vs. Control (Mean ± SD)
p-Akt (Ser473)10 µM0.45 ± 0.08
Akt10 µM0.98 ± 0.12
p-mTOR (Ser2448)10 µM0.38 ± 0.06
mTOR10 µM1.02 ± 0.15
p-p70S6K (Thr389)10 µM0.25 ± 0.05
p70S6K10 µM0.95 ± 0.11

Table 2: Effect of this compound on MAPK Signaling Pathway Proteins

Target ProteinTreatment (this compound Conc.)Fold Change vs. Control (Mean ± SD)
p-ERK1/2 (Thr202/Tyr204)10 µM1.85 ± 0.21
ERK1/210 µM1.05 ± 0.13
p-JNK (Thr183/Tyr185)10 µM2.10 ± 0.25
JNK10 µM0.99 ± 0.10
p-p38 (Thr180/Tyr182)10 µM2.50 ± 0.30
p3810 µM1.01 ± 0.14

Table 3: Effect of this compound on Apoptosis-Related Proteins

Target ProteinTreatment (this compound Conc.)Fold Change vs. Control (Mean ± SD)
Cleaved Caspase-310 µM3.50 ± 0.42
Cleaved PARP10 µM3.10 ± 0.35
Bax10 µM2.20 ± 0.28
Bcl-210 µM0.40 ± 0.07
Bax/Bcl-2 Ratio10 µM5.50 ± 0.65

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., a cancer cell line such as MCF-7 or A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protein Extraction
  • Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. For complete lysis, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 10 seconds off).

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

Western Blot Analysis
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (gel percentage will depend on the molecular weight of the target proteins). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K.

    • MAPK Pathway: p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-JNK (Thr183/Tyr185), JNK, p-p38 (Thr180/Tyr182), p38.

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.

    • Loading Control: GAPDH, β-actin.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.[5][6][7][8]

Mandatory Visualizations

Rosthornin_A_Proposed_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Inhibition RAS RAS Receptor->RAS Activation JNK JNK Receptor->JNK Activation p38 p38 Receptor->p38 Activation Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Bcl-2 Bcl-2 Akt->Bcl-2 Inhibition RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis Bax Bax Bcl-2->Bax Inhibition Cytochrome c Cytochrome c Bax->Cytochrome c Cytochrome c->Apoptosis

Caption: Proposed signaling pathways modulated by this compound.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Protein Extraction (Lysis) A->B C Protein Quantification (BCA/Bradford) B->C D Sample Preparation (Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer (PVDF/Nitrocellulose) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Image Acquisition & Quantification J->K

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Immunofluorescence Staining of NF-κB Translocation with Rosthornin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as cytokines or lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1] Consequently, the inhibition of NF-κB nuclear translocation is a key therapeutic strategy for inflammatory diseases.

Rosthornin A is an ent-kaurene diterpenoid isolated from Rabdosia rosthornii. While direct experimental data on the effect of this compound on NF-κB translocation is not yet available in the scientific literature, numerous studies on other ent-kaurene diterpenoids isolated from the Isodon (syn. Rabdosia) genus have demonstrated potent anti-inflammatory effects through the inhibition of the NF-κB pathway.[3][4] These related compounds have been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[3] This suggests that this compound may exert its potential anti-inflammatory effects through a similar mechanism.

These application notes provide a detailed protocol for investigating the inhibitory effect of this compound on NF-κB p65 nuclear translocation using immunofluorescence staining.

Quantitative Data on the Inhibition of NF-κB Signaling by Related ent-Kaurene Diterpenoids

The following table summarizes the inhibitory activities of several ent-kaurene diterpenoids, structurally related to this compound, on NF-κB signaling pathways. This data provides a rationale for investigating this compound as a potential NF-κB inhibitor.

Compound NameSourceAssayTarget Cell LineIC₅₀ (µM)Reference
Xerophilusin AIsodon xerophilusNF-κB Luciferase ReporterRAW 264.71.8[3]
Xerophilusin BIsodon xerophilusNF-κB Luciferase ReporterRAW 264.70.7[3]
Longikaurin BIsodon xerophilusNF-κB Luciferase ReporterRAW 264.71.2[3]
Xerophilusin FIsodon xerophilusNF-κB Luciferase ReporterRAW 264.71.6[3]
OridoninRabdosia rubescensNF-κB Luciferase ReporterDU-145-[5]

Note: Specific IC₅₀ values for the inhibition of NF-κB nuclear translocation by this compound are not currently available in the public domain. The data presented here for related compounds can be used as a reference for designing dose-response experiments.

Signaling Pathway

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NFkB IκB NF-κB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB Degradation Rosthornin_A This compound (Hypothesized) Rosthornin_A->IkB_NFkB Inhibition of IκB Degradation DNA DNA NFkB_nucleus->DNA Binding Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Canonical NF-κB signaling pathway and the hypothesized point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_staining Immunofluorescence Staining cluster_analysis Image Acquisition and Analysis A Seed cells on coverslips B Pre-treat with this compound A->B C Stimulate with inflammatory agent (e.g., LPS) B->C D Fix and permeabilize cells C->D E Block non-specific binding D->E F Incubate with primary antibody (anti-NF-κB p65) E->F G Incubate with fluorescent secondary antibody F->G H Counterstain nuclei (e.g., DAPI) G->H I Mount coverslips H->I J Acquire images using fluorescence microscope I->J K Quantify nuclear vs. cytoplasmic fluorescence J->K

Caption: Experimental workflow for immunofluorescence staining of NF-κB translocation.

Detailed Experimental Protocol: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cell Line: Adherent cell line suitable for immunofluorescence (e.g., RAW 264.7 macrophages, HeLa, or A549 cells).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α), or other appropriate agonist.

  • Culture Medium: As required for the chosen cell line.

  • Glass Coverslips: Sterile, 12 mm or 18 mm diameter.

  • 24-well Plates

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.1-0.25% Triton X-100 in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Tween-20.

  • Primary Antibody: Rabbit anti-NF-κB p65 antibody.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 594).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

  • Mounting Medium: Anti-fade mounting medium.

  • Microscope Slides

  • Fluorescence Microscope

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired pre-treatment time (e.g., 1-2 hours).

    • Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 20 ng/mL) to the wells (except for the unstimulated control wells) and incubate for the optimal time for NF-κB translocation (typically 30-60 minutes).[6]

  • Fixation and Permeabilization:

    • Aspirate the medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by adding 0.1-0.25% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Add blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

    • Dilute the primary anti-NF-κB p65 antibody in blocking buffer at the manufacturer's recommended concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

    • Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer. Protect from light from this point onwards.

    • Aspirate the wash buffer and add the diluted secondary antibody.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBST for 5 minutes each in the dark.

  • Nuclear Counterstaining and Mounting:

    • Incubate the cells with DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.

    • Wash the coverslips twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of anti-fade mounting medium.

    • Seal the edges of the coverslips with clear nail polish and allow to dry.

  • Image Acquisition and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images of the DAPI/Hoechst (blue) and the secondary antibody (e.g., green or red) channels for multiple fields of view for each experimental condition.

    • Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ/Fiji). The ratio of nuclear to cytoplasmic fluorescence intensity can be calculated to determine the extent of translocation.

Conclusion

This document provides a comprehensive guide for investigating the potential inhibitory effect of this compound on NF-κB nuclear translocation. While direct evidence for this compound's activity is pending, the provided protocols and background information on related compounds offer a solid foundation for researchers to explore its therapeutic potential in inflammatory diseases. Careful optimization of the immunofluorescence protocol for the specific cell system is recommended for obtaining robust and reproducible results.

References

Application Notes and Protocols for Measuring Cytokine Release in Response to Rosthornin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin A, a diterpenoid compound, is emerging as a molecule of interest for its potential immunomodulatory and anti-inflammatory properties. Preliminary research on related compounds, such as Rosthornin B, suggests a mechanism of action involving the inhibition of key inflammatory pathways.[1] This document provides detailed application notes and protocols for researchers to investigate the effects of this compound on cytokine release, a critical aspect of the inflammatory response. The provided methodologies will guide the user in elucidating the potential anti-inflammatory efficacy of this compound and its underlying molecular mechanisms.

The primary focus of these protocols is on in vitro cell-based assays using macrophage cell lines, which are pivotal in initiating and propagating inflammatory responses through the release of cytokines.[2][3] The key pro-inflammatory cytokines of interest include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5][6][7]

Potential Signaling Pathways of this compound in Macrophages

Based on studies of structurally similar compounds and common anti-inflammatory mechanisms, this compound is hypothesized to modulate cytokine release through the inhibition of the NF-κB and MAPK signaling pathways, and potentially through the inhibition of the NLRP3 inflammasome.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKK MAPKK (MEK) TAK1->MAPKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P AP-1 AP-1 MAPK->AP-1 AP-1_n AP-1 AP-1->AP-1_n NLRP3_Inflammasome NLRP3 Inflammasome Caspase-1 Caspase-1 NLRP3_Inflammasome->Caspase-1 activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleavage IL-1β IL-1β Rosthornin_A This compound Rosthornin_A->IKK Rosthornin_A->MAPKK Rosthornin_A->NLRP3_Inflammasome Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression AP-1_n->Gene_Expression Gene_Expression->Pro-IL-1β synthesis

Data Presentation: Expected Outcomes

Quantitative data from experiments should be summarized in tables to facilitate clear comparison of the effects of this compound across different concentrations and conditions.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Unstimulated)0BaselineBaselineBaseline
LPS (1 µg/mL)0HighHighHigh
This compound + LPS1ReducedReducedReduced
This compound + LPS10Significantly ReducedSignificantly ReducedSignificantly Reduced
This compound + LPS50Strongly ReducedStrongly ReducedStrongly Reduced

Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation

Treatment GroupConcentration (µM)p-p65/p65 Ratiop-JNK/JNK Ratiop-p38/p38 Ratio
Control (Unstimulated)0BaselineBaselineBaseline
LPS (1 µg/mL)0IncreasedIncreasedIncreased
This compound + LPS1DecreasedDecreasedDecreased
This compound + LPS10Significantly DecreasedSignificantly DecreasedSignificantly Decreased
This compound + LPS50Strongly DecreasedStrongly DecreasedStrongly Decreased

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their stimulation to induce cytokine release.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 6-well or 24-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

Experimental_Workflow_Cell_Culture A Culture RAW 264.7 Cells B Seed Cells in Plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect Supernatant and Cell Lysate E->F

Protocol 2: Measurement of Cytokine Levels by ELISA

This protocol details the quantification of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Cell culture supernatants from Protocol 1

  • Microplate reader

Procedure:

  • Sample Collection: After the 24-hour incubation, centrifuge the culture plates and collect the supernatants.

  • ELISA Assay: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation of the NF-κB and MAPK signaling pathways by measuring the phosphorylation of key proteins.

Materials:

  • Cell lysates from Protocol 1

  • Protein extraction buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against: p-p65, p65, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After collecting the supernatants, wash the cells with cold PBS and lyse them with protein extraction buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental_Workflow_Western_Blot A Prepare Cell Lysates B Quantify Protein Concentration A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Antibody Incubation D->E F Detection and Analysis E->F

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on cytokine release and the underlying signaling pathways. While direct evidence for this compound is still emerging, the methodologies outlined here, based on established anti-inflammatory research, will enable researchers to generate robust and reliable data. The expected outcomes, if confirmed, would position this compound as a promising candidate for further development as an anti-inflammatory therapeutic agent. The inhibition of pro-inflammatory cytokines through the modulation of NF-κB, MAPK, and potentially NLRP3 inflammasome pathways represents a significant area of interest in drug discovery.[8][9][10]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Rosthornin A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Rosthornin A in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is an ent-kaurene diterpenoid compound isolated from Rabdosia rosthornii.[1][2] Like many natural products, it possesses a complex and largely hydrophobic structure, which can lead to poor aqueous solubility. This is a significant concern for in vitro assays as undissolved compound can lead to inaccurate and irreproducible results, making it difficult to determine the true biological activity.

Q2: What are the initial signs of this compound precipitation in my cell culture?

Precipitation of this compound in cell culture media can manifest as:

  • Visible particles: You may observe small particles, crystals, or a film on the surface of the culture vessel.

  • Cloudiness or turbidity: The media may appear hazy or cloudy.

  • Inconsistent results: High variability between replicate wells or experiments can be an indicator of solubility issues.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for poorly soluble compounds like this compound.[3] It is a powerful polar apathetic solvent that can dissolve a wide range of organic molecules.[4][5]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?

The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to perform a vehicle control (media with the same final concentration of DMSO without your compound) to determine the tolerance of your specific cell line.

Troubleshooting Guide: Improving this compound Solubility

If you are experiencing precipitation or suspect poor solubility of this compound in your in vitro assays, consider the following troubleshooting strategies.

Initial Steps: Optimizing Stock and Working Solutions
Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer or media. The compound is crashing out of solution due to the solvent shift from a high concentration of organic solvent to a predominantly aqueous environment.- Prepare a higher concentration stock solution in DMSO: This allows for a smaller volume to be added to the aqueous solution, keeping the final DMSO concentration low. - Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into your final buffer or media. - Gentle mixing: When diluting, add the stock solution dropwise while gently vortexing or swirling the aqueous solution to facilitate mixing and prevent localized high concentrations of the compound.
Compound precipitates over time during the experiment. The compound has exceeded its thermodynamic solubility limit in the assay medium at the experimental temperature.- Lower the final concentration of this compound: Determine the highest concentration that remains in solution for the duration of your experiment. - Pre-warm the media: Ensure your cell culture media is pre-warmed to the incubation temperature (e.g., 37°C) before adding the this compound stock solution.
Advanced Strategies: Employing Solubility Enhancers

If optimizing the solvent and dilution strategy is insufficient, the use of solubility-enhancing excipients may be necessary.

Strategy Description Considerations
Co-solvents The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds. Polyethylene glycol (PEG) is a commonly used co-solvent.[6][7][8][9]- The concentration of the co-solvent should be carefully optimized to avoid cellular toxicity. - Test a range of PEG molecular weights (e.g., PEG 200, PEG 400) to find the most effective one for this compound.
Cyclodextrins These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[10][11][12][13]- Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) should be screened for their efficacy with this compound. - The stoichiometry of the this compound:cyclodextrin complex needs to be determined for optimal solubilization.
Surfactants Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds. However, their use in cell-based assays is often limited due to potential cytotoxicity.- Use non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations below their critical micelle concentration (CMC). - Extensive toxicity testing is required to ensure the chosen surfactant and its concentration do not affect cell viability or the experimental outcome.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.- The pKa of this compound would need to be determined to predict how pH changes will affect its charge and solubility. - Ensure that any pH adjustment is compatible with the physiological requirements of the cells in your assay.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay of this compound

This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer, which is a useful starting point for designing in vitro experiments.[14][15][16][17][18]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved.

  • Dispense 198 µL of PBS into each well of a 96-well plate.

  • Add 2 µL of the 10 mM this compound stock solution to the first well (A1). This creates a starting concentration of 100 µM with 1% DMSO.

  • Perform a 1:2 serial dilution by transferring 100 µL from well A1 to well B1, mixing thoroughly, and continuing this process down the column.

  • Include a vehicle control containing 1% DMSO in PBS without this compound.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visually inspect the plate for any signs of precipitation.

  • Quantify precipitation using one of the following methods:

    • Nephelometry: Measure light scattering at a wavelength outside the absorbance range of this compound (e.g., 620 nm). An increase in light scattering indicates precipitation.

    • Absorbance Reading: Measure the absorbance at a wavelength where the compound absorbs. A decrease in the expected absorbance after centrifugation to pellet the precipitate indicates insolubility.

Data Analysis:

The kinetic solubility is the highest concentration at which no significant increase in light scattering or decrease in absorbance is observed compared to the vehicle control.

Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines a general method for using HP-β-CD to enhance the solubility of this compound for in vitro assays.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Vortex mixer

  • Stir plate

Procedure:

  • Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 100 mM).

  • Prepare a series of dilutions of the HP-β-CD stock solution.

  • Add an excess amount of this compound powder to each HP-β-CD dilution and a control with buffer only.

  • Incubate the solutions with vigorous stirring or shaking overnight at room temperature. This allows for the formation of the inclusion complex.

  • Filter the solutions through a 0.22 µm filter to remove any undissolved this compound.

  • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Data Analysis:

Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The concentration at which the solubility of this compound plateaus indicates the optimal concentration of HP-β-CD for solubilization.

Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, research on the structurally related compound, Rosthornin B , has shown that it directly targets and inhibits the NLRP3 inflammasome .[19] This pathway is crucial in the inflammatory response. The diagram below illustrates the proposed mechanism of action for Rosthornin B, which may provide insights into the potential activity of this compound.

NLRP3_Inflammasome_Pathway cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome Assembly PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Priming Signal NFkB NF-κB TLR4->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene IL1b IL-1β (secreted) Pro_IL1b->IL1b NLRP3_protein NLRP3 (inactive) NLRP3_gene->NLRP3_protein NLRP3_active NLRP3 (active) NLRP3_protein->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis K_efflux K+ Efflux K_efflux->NLRP3_active Activation Signal ROS ROS ROS->NLRP3_active Activation Signal RosthorninB Rosthornin B RosthorninB->NLRP3_active Inhibition

Caption: Proposed inhibition of the NLRP3 inflammasome by Rosthornin B.

Experimental Workflow

The following workflow provides a logical sequence for addressing the solubility of this compound.

Solubility_Workflow start Start: this compound Powder stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep kinetic_sol Perform Kinetic Solubility Assay in Assay Buffer stock_prep->kinetic_sol check_sol Is Solubility > Desired Concentration? kinetic_sol->check_sol proceed Proceed with In Vitro Assay check_sol->proceed Yes troubleshoot Troubleshoot Solubility check_sol->troubleshoot No end End: Optimized Assay Conditions proceed->end cosolvent Option 1: Co-solvents (e.g., PEG) troubleshoot->cosolvent cyclodextrin Option 2: Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin surfactant Option 3: Surfactants (low concentration) troubleshoot->surfactant re_evaluate Re-evaluate Solubility cosolvent->re_evaluate cyclodextrin->re_evaluate surfactant->re_evaluate re_evaluate->proceed Successful re_evaluate->troubleshoot Unsuccessful

Caption: Workflow for addressing this compound solubility issues.

References

stability of Rosthornin A in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and troubleshooting the stability of Rosthornin A in cell culture media. Given that specific stability data for every compound is not always available, this guide offers a framework for determining stability, identifying potential issues, and ensuring the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound in cell culture media a concern? A1: The stability of any compound in solution is critical for the accuracy and reproducibility of in vitro assays. Degradation of this compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its biological activity. Unstable compounds can also yield degradation products that may have their own biological effects or interfere with the assay, leading to misleading results.[1][2]

Q2: What are the primary factors that can affect the stability of this compound in my cell culture medium? A2: Several factors can influence compound stability. These include chemical factors like pH and hydrolysis, and environmental factors such as temperature, light exposure, and the presence of oxidizing agents.[2] Additionally, components within the culture medium itself, such as serum proteins or other additives, can interact with this compound and affect its stability.[3][4]

Q3: How can I determine if this compound is stable under my specific experimental conditions? A3: The most direct method is to perform a stability assay. This involves incubating this compound in your complete cell culture medium (including serum and other supplements) under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. You would then measure the concentration of this compound at various time points to determine its rate of degradation.[3][5]

Q4: What analytical techniques are suitable for measuring the concentration of this compound in a stability assay? A4: High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for separating and quantifying small molecules like this compound from the complex mixture of cell culture medium.[6][7][8] When coupled with a mass spectrometer (LC-MS/MS), it provides high sensitivity and specificity, allowing for the detection of the parent compound and any potential degradation products.[5]

Q5: My compound appears to be losing activity in a cell-based assay over a long incubation period. Is this definitely a stability issue? A5: While chemical instability is a likely cause, other factors could be at play. These include metabolic degradation by the cells, non-specific binding to the culture plates or other labware, or issues with the cells themselves.[1][3] A stability assay in cell-free media can help you distinguish between chemical and metabolic instability.

Troubleshooting Guide: this compound Stability Issues

Observed Issue Potential Cause Recommended Solution / Troubleshooting Step
Inconsistent or non-reproducible results in biological assays. Compound degradation leading to variable effective concentrations.Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment.[1]
Loss of compound activity during long incubation periods (>24 hours). 1. Chemical Instability: The compound may be degrading due to factors like pH, temperature, or light.[2][3]2. Metabolic Instability: Cells may be metabolizing the compound.1. Conduct a stability assay in cell-free medium to assess chemical stability.[3]2. If chemically stable, investigate metabolic breakdown by analyzing the medium for metabolites using LC-MS. Consider using metabolic inhibitors if a specific pathway is suspected.[3]
Precipitate forms after adding this compound stock solution to the media. Poor Solubility: The compound may not be soluble at the desired concentration in the aqueous-based culture medium.Optimize the dilution protocol. Perform serial dilutions rather than a single large dilution. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and tolerated by your cells.[3]
High variability in results between different plates or experiments. Non-specific Binding: The compound may be adsorbing to the plastic of the culture plates or pipette tips.Consider using low-binding plates. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. Include control wells without cells to measure the amount of compound lost to binding.
Unexpected biological effects observed. Degradation Products: A breakdown product of this compound may have its own biological activity.Use a stability-indicating analytical method like HPLC or LC-MS to detect and identify potential degradation products in the culture medium over time.[5][8]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using HPLC analysis.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and other supplements)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

2. Procedure:

  • Preparation:

    • Prepare a working solution of this compound in the complete cell culture medium at the final concentration used in your experiments.

    • Aliquot the solution into separate sterile tubes or wells for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubation:

    • Immediately process the T=0 sample as described below.

    • Place the remaining samples in the incubator under standard cell culture conditions.

  • Sample Collection and Processing:

    • At each designated time point, remove one aliquot from the incubator.

    • To precipitate proteins and other interfering components from the medium, add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile).

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.

    • Carefully transfer the supernatant, which contains the soluble compound, to a clean HPLC vial for analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of this compound.

    • The peak area of this compound at each time point is compared to the peak area at T=0.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of compound remaining versus time to visualize the degradation kinetics.

  • From this data, you can calculate the half-life (t½) of this compound in the medium.

Data Presentation

Summarize the results from your stability study in a clear and organized table.

Table 1: Stability of this compound in Complete Cell Culture Medium at 37°C

Time (Hours)Mean Peak Area (n=3)Standard Deviation% Remaining
01,250,00025,000100.0%
21,235,00030,50098.8%
41,210,00028,00096.8%
81,150,00035,00092.0%
24980,00041,00078.4%
48750,00038,00060.0%
72550,00029,00044.0%
Note: The data shown are for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare this compound in complete media aliquot Aliquot for each time point start->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate process_t0 Process T=0 immediately aliquot->process_t0 collect Collect sample at time point incubate->collect At each time point precipitate Precipitate proteins (e.g., with ACN) process_t0->precipitate collect->precipitate centrifuge Centrifuge to pellet debris precipitate->centrifuge analyze Analyze supernatant by HPLC/LC-MS centrifuge->analyze end Determine % remaining and half-life analyze->end stability_factors cluster_chemical Chemical Factors cluster_environmental Environmental Factors cluster_media Media Components center This compound Stability in Cell Culture ph pH of Media center->ph hydrolysis Reaction with Water center->hydrolysis oxidation Oxidation center->oxidation temp Temperature (37°C) center->temp light Light Exposure center->light oxygen Oxygen Levels center->oxygen serum Serum Proteins center->serum additives Other Additives center->additives enzymes Enzymes in Serum center->enzymes

References

troubleshooting inconsistent results in Rosthornin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving Rosthornin A, a member of the ent-kaurane diterpenoid family of natural compounds. Here you will find frequently asked questions, detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments with this compound, leading to inconsistent results.

Question: Why am I observing high variability in cell viability (e.g., MTT, XTT) assay results with this compound?

Answer: Inconsistent results in cell viability assays when using this compound can stem from several factors:

  • Compound Stability and Storage: this compound, like many natural products, can be sensitive to degradation. Ensure it is stored correctly, protected from light, and at the recommended temperature. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment from a stock solution.

  • Cell Culture Conditions: Variations in cell density at the time of treatment, passage number, and overall cell health can significantly impact the cellular response to this compound. It is crucial to use cells within a consistent passage number range and to ensure they are in the logarithmic growth phase at the start of the experiment.

  • Assay-Specific Issues: The choice of viability assay itself can be a source of variability. For instance, compounds that interfere with cellular metabolic activity can produce misleading results in tetrazolium-based assays (MTT, XTT). Consider using a viability assay with a different readout, such as a live/dead stain or an ATP-based assay, to confirm your findings.

  • Experimental Technique: Inconsistent pipetting, uneven cell seeding, or edge effects in multi-well plates can all contribute to variability.

Question: I am not seeing consistent induction of apoptosis after treating cells with this compound. What could be the cause?

Answer: Several factors can influence the induction of apoptosis by this compound:

  • Cell Line-Specific Responses: Different cell lines can exhibit varying sensitivity to this compound and may have different optimal treatment times and concentrations for apoptosis induction. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Apoptosis Assay Timing: Apoptosis is a dynamic process. If you are analyzing at a single, late time point, you may miss the peak of apoptosis and instead observe more necrosis. A time-course experiment is essential to capture the apoptotic window.

  • Method of Detection: The method used to detect apoptosis is critical. Annexin V/PI staining by flow cytometry is a robust method for distinguishing between early apoptotic, late apoptotic, and necrotic cells. Western blotting for key apoptosis markers like cleaved caspase-3 and the Bax/Bcl-2 ratio can provide more mechanistic insights.

Question: My Western blot results for signaling pathway proteins (e.g., p-Akt, p-ERK) are not reproducible after this compound treatment. How can I troubleshoot this?

Answer: Inconsistent Western blot results for signaling proteins can be due to several reasons:

  • Transient Signaling Events: Phosphorylation events in signaling pathways are often rapid and transient. It is critical to perform a time-course experiment to identify the optimal time point to observe changes in phosphorylation after this compound treatment.

  • Sample Preparation: Consistent and rapid sample preparation is key. Ensure that cells are lysed quickly on ice with appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

  • Antibody Quality: The specificity and quality of your primary antibodies are paramount. Ensure your antibodies are validated for the specific application and that you are using the recommended antibody dilutions and blocking buffers.

  • Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Quantitative Data

While specific published IC50 values for this compound are not widely available, data from related ent-kaurane diterpenoids can provide a useful reference range for designing experiments. The cytotoxic activity of these compounds can vary significantly depending on the cell line.

CompoundCell LineIC50 (µM)
Wangzaozin AHepG2 (Liver Cancer)1.41[1]
OridoninLNCaP (Prostate Cancer)~5.4 (1.8 µg/ml)
OridoninDU145 (Prostate Cancer)~10.5 (3.5 µg/ml)
OridoninPC3 (Prostate Cancer)~9.6 (3.2 µg/ml)
OridoninMCF-7 (Breast Cancer)~22.5 (7.5 µg/ml)
OridoninMDA-MB-231 (Breast Cancer)~15.9 (5.3 µg/ml)

Note: IC50 values for Oridonin were converted from µg/ml assuming a molecular weight of approximately 334 g/mol . These values should be used as a guide for determining the appropriate concentration range for this compound in your experiments.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways affected by this compound and a general workflow for troubleshooting inconsistent results.

RosthorninA_Signaling_Pathway RosthorninA This compound ROS ↑ Reactive Oxygen Species (ROS) RosthorninA->ROS induces Mitochondria Mitochondria RosthorninA->Mitochondria Bcl2 Bcl-2 (anti-apoptotic) RosthorninA->Bcl2 downregulates? Bax Bax (pro-apoptotic) RosthorninA->Bax upregulates? CellCycleArrest G2/M Cell Cycle Arrest RosthorninA->CellCycleArrest PI3K PI3K ROS->PI3K inhibits? MAPK_pathway MAPK Pathway (e.g., JNK, p38) ROS->MAPK_pathway activates Akt Akt PI3K->Akt activates pAkt p-Akt (Inactive) Akt->pAkt pMAPK p-JNK, p-p38 (Active) MAPK_pathway->pMAPK CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: Putative signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.

Troubleshooting_Workflow start Inconsistent Experimental Results with this compound check_compound Verify this compound Stock Solution (Purity, Storage, Fresh Dilution) start->check_compound check_cells Standardize Cell Culture (Passage #, Density, Health) start->check_cells check_protocol Review Experimental Protocol (Timing, Concentrations, Controls) start->check_protocol viability_issue Issue: Cell Viability Assay check_compound->viability_issue apoptosis_issue Issue: Apoptosis Assay check_compound->apoptosis_issue western_issue Issue: Western Blot check_compound->western_issue check_cells->viability_issue check_cells->apoptosis_issue check_cells->western_issue check_protocol->viability_issue check_protocol->apoptosis_issue check_protocol->western_issue viability_solution Solution: - Use alternative viability assay - Optimize cell seeding density viability_issue->viability_solution apoptosis_solution Solution: - Perform time-course experiment - Use multiple apoptosis markers apoptosis_issue->apoptosis_solution western_solution Solution: - Optimize lysis buffer with inhibitors - Validate antibody specificity - Perform time-course for signaling western_issue->western_solution consistent_results Consistent Results viability_solution->consistent_results apoptosis_solution->consistent_results western_solution->consistent_results

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Optimizing Rosthornin A (Rasfonin) Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Rosthornin A (Rasfonin) for cell viability assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.

Note on Nomenclature: Initial research indicates that this compound may be synonymous with or a closely related compound to Rasfonin. The following data and protocols are based on studies conducted with Rasfonin.

Frequently Asked Questions (FAQs)

Q1: What is the general effective concentration range for this compound (Rasfonin) in cell viability assays?

A1: The effective concentration of this compound (Rasfonin) can vary significantly depending on the cell line and the presence of specific mutations, such as in the ras gene. Generally, concentrations in the low micromolar range have been shown to be effective. For initial screening, a broad range of concentrations (e.g., 0.1 µM to 100 µM) is recommended to determine the optimal range for your specific cell line.

Q2: How does the ras gene mutation status of a cell line affect its sensitivity to this compound (Rasfonin)?

A2: Studies have shown that this compound (Rasfonin) exhibits selective cytotoxicity towards cells with ras mutations. For instance, Panc-1 cells, which have a mutated K-ras gene, are more sensitive to Rasfonin than BxPC-3 cells, which have a wild-type K-ras gene.[1] This suggests that the compound's mechanism of action is linked to the Ras signaling pathway.

Q3: What is the primary mechanism of action of this compound (Rasfonin)?

A3: this compound (Rasfonin) has a dual mechanism of action, inducing both apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1][2][3] It has been shown to exert its effects through at least two key signaling pathways:

  • ROS/JNK Pathway: Rasfonin induces the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to both apoptosis and autophagy.[2][3]

  • Ras/c-Raf/MEK/ERK Pathway: Rasfonin can downregulate Ras activity, which subsequently inhibits the phosphorylation of downstream proteins c-Raf, MEK, and ERK. This is achieved, at least in part, by reducing the expression of Son of sevenless 1 (Sos1), a guanine nucleotide exchange factor that activates Ras.

Q4: How should I prepare a stock solution of this compound (Rasfonin)?

A4: this compound (Rasfonin) is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For cell culture experiments, the stock solution is then diluted in culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5%, and ideally at 0.1% or lower. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Q: I am observing high variability in my cell viability assay results. What could be the cause?

A: High variability can stem from several factors:

  • Compound Precipitation: this compound (Rasfonin), being hydrophobic, may precipitate when diluted from a DMSO stock into an aqueous culture medium. To mitigate this, ensure thorough mixing upon dilution and consider a serial dilution approach in the medium.

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.

  • Inconsistent Incubation Times: Adhere to a strict incubation schedule for both drug treatment and the viability assay itself.

  • Edge Effects in Plates: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is advisable to not use the outermost wells for experimental data points or to fill them with sterile PBS or media to minimize this effect.

Q: My cells are not responding to this compound (Rasfonin) at the expected concentrations. What should I do?

A:

  • Verify Cell Line Sensitivity: Confirm the ras mutation status of your cell line. As mentioned, sensitivity to Rasfonin is higher in ras-mutated cells.

  • Check Compound Integrity: Ensure your this compound (Rasfonin) stock has been stored correctly and has not degraded.

  • Optimize Incubation Time: The cytotoxic effects of this compound (Rasfonin) are time-dependent. Consider extending the incubation period (e.g., from 24h to 48h or 72h).

  • Assay Type: The choice of cell viability assay can influence the results. Consider trying an alternative method (e.g., switching from an MTS assay to a resazurin-based assay or an ATP-based assay) to confirm the findings.

Q: I am observing significant cell death in my vehicle control (DMSO) wells. How can I address this?

A:

  • Lower DMSO Concentration: The final concentration of DMSO may be too high for your specific cell line. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration (typically ≤ 0.5%).

  • Use High-Quality DMSO: Ensure you are using a high-purity, cell culture grade DMSO.

  • Minimize Exposure Time: If possible, reduce the duration of the experiment to minimize the cumulative toxic effects of DMSO.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Rasfonin) in various cancer cell lines.

Cell LineCancer TypeRas StatusIC50 (µM)Citation
Panc-1Pancreatic CancerMutated K-ras5.5[1]
BxPC-3Pancreatic CancerWild-type K-ras10[1]
Ba/F3-V12Pro-B Cell Lineras-dependent0.37

Experimental Protocols

Preparation of this compound (Rasfonin) Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out the appropriate amount of this compound (Rasfonin) powder.

    • Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium.

    • Ensure the final DMSO concentration in the highest concentration of your experimental range does not exceed the toxic level for your cells (typically ≤ 0.5%).

Cell Viability Assay (MTS-based)

This protocol is adapted from methodologies described in studies on Rasfonin.[1][2]

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (Rasfonin) or the vehicle control (DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the treatment period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent only).

    • Express the cell viability as a percentage of the vehicle-treated control cells.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound (Rasfonin) concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

RosthorninA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with this compound (and Vehicle Control) prep_stock->treat_cells seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_absorbance Measure Absorbance (490 nm) incubate_mts->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50 end End calc_ic50->end

Caption: Experimental workflow for determining the IC50 of this compound.

RosthorninA_Signaling cluster_ros_jnk ROS/JNK Pathway cluster_ras_erk Ras/ERK Pathway cluster_outcome Cellular Outcome rosthornin_a1 This compound (Rasfonin) ros Increased ROS rosthornin_a1->ros jnk JNK Activation ros->jnk autophagy Autophagy jnk->autophagy apoptosis Apoptosis jnk->apoptosis rosthornin_a2 This compound (Rasfonin) sos1 Sos1 Expression rosthornin_a2->sos1 ras Ras Activity sos1->ras raf c-Raf Phosphorylation ras->raf mek MEK Phosphorylation raf->mek erk ERK Phosphorylation mek->erk erk->apoptosis Inhibition of Apoptosis apoptosis->autophagy

Caption: Signaling pathways activated by this compound (Rasfonin).

References

Technical Support Center: Investigating ent-Kaurene Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for ent-Kaurene Diterpenoid Research. This resource is designed for researchers, scientists, and drug development professionals working with this class of natural products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and data interpretation, with a focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My ent-kaurene diterpenoid is precipitating in my cell culture medium. How can I improve its solubility?

A1: This is a common issue as many ent-kaurene diterpenoids are hydrophobic.[1] Here are several strategies to improve solubility for in vitro assays:

  • Primary Solvent: The standard approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[2]

  • Final Solvent Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

  • Co-solvents: If precipitation still occurs, consider using a co-solvent system. This could involve a mixture of solvents like DMSO and PEG400.

  • Formulation Strategies: For more persistent solubility issues, nanoformulations such as nanocrystals or liposomes can be explored to enhance aqueous dispersibility.[3]

  • pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the buffer may improve solubility.

  • Gentle Heating and Sonication: Briefly warming the solution or using a sonicator can aid in the dissolution of the compound. However, be cautious about the thermal stability of your specific diterpenoid.

Q2: I am observing high variability in my cytotoxicity assay results. What could be the cause?

A2: High variability in cell-based assays can stem from several factors:

  • Compound Precipitation: As discussed in Q1, poor solubility can lead to inconsistent concentrations of the active compound in different wells. Visually inspect your plates for any signs of precipitation.

  • Cell Seeding Density: Ensure a uniform cell number is seeded across all wells. Inconsistent cell density will lead to variability in the final readout.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound and affect cell growth. It is best practice to fill the outer wells with sterile media or PBS and not use them for experimental data points.

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent, low passage number throughout your experiments.

  • Compound Stability: The diterpenoid may be unstable in the cell culture medium at 37°C over the duration of the experiment. The stability can be assessed by incubating the compound in the medium for the experimental duration and then analyzing its integrity using methods like HPLC.

Q3: I am not observing any cytotoxicity even at high concentrations of my ent-kaurene diterpenoid. What should I do?

A3: If you do not observe the expected biological effect, consider the following:

  • Confirm Solubility: Ensure your compound is fully dissolved in the assay medium. What appears to be a lack of activity might be a lack of exposure due to precipitation.

  • Cell Line Sensitivity: The chosen cell line may be insensitive to the compound's mechanism of action. Consider testing a panel of different cell lines.

  • Compound Inactivity: It is possible that the specific ent-kaurene diterpenoid you are testing is not cytotoxic under the conditions of your assay.

  • Assay Time point: The incubation time may be too short to observe a cytotoxic effect. Consider performing a time-course experiment.

Troubleshooting Guides

General Cell-Based Assay Troubleshooting
Problem Possible Cause Solution
High background in colorimetric/fluorometric assays Reagent interaction with the compound; High cell density.Run a cell-free control with your compound and the assay reagents to check for interference. Optimize cell seeding density.
Inconsistent results between experiments Variation in cell passage number; Inconsistent incubation times; Different batches of reagents.Use cells within a narrow passage number range. Standardize all incubation times. Use the same lot of reagents where possible.
"Smiling" effect on Western blots Uneven heating of the gel during electrophoresis.Ensure the electrophoresis tank is filled to the correct level with running buffer. Run the gel at a lower voltage for a longer time.
No signal in Western blot for target protein Low protein expression; Ineffective antibody; Protein degradation.Confirm protein expression with a positive control. Use an antibody validated for Western blotting. Add protease and phosphatase inhibitors to your lysis buffer.[4]
Troubleshooting for Hydrophobic Compounds in Aqueous Assays
Problem Possible Cause Solution
Compound precipitates upon dilution in aqueous buffer The compound has exceeded its aqueous solubility limit.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for the assay. Use a formulation aid like a cyclodextrin.
Formation of an oily film on the surface of the well The hydrophobic compound is phase-separating from the aqueous medium.Gentle agitation during incubation may help. Consider using a surfactant like Tween 20 at a low concentration (e.g., 0.01-0.05%), but be sure to test for its effects on the cells or assay.
Apparent loss of compound activity over time The compound may be adsorbing to the plasticware.Consider using low-adhesion microplates. Including a low concentration of a non-ionic surfactant or BSA in the buffer can sometimes reduce non-specific binding to plastic.

Quantitative Data on Off-Target Effects

Table 1: Cytotoxicity of Oridonin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration (h)
LNCaPProstate Cancer1.8 - 7.5 µg/mLNot Specified
DU145Prostate Cancer1.8 - 7.5 µg/mLNot Specified
PC3Prostate Cancer1.8 - 7.5 µg/mLNot Specified
MCF-7Breast Cancer1.8 - 7.5 µg/mLNot Specified
MDA-MB-231Breast Cancer1.8 - 7.5 µg/mLNot Specified
NCI-H520Non-small Cell Lung Cancer1.8 - 7.5 µg/mLNot Specified
U2OSOsteosarcomaNot SpecifiedNot Specified
MG63OsteosarcomaNot SpecifiedNot Specified
SaOS-2OsteosarcomaNot SpecifiedNot Specified
PANC-1Pancreatic CancerNot SpecifiedNot Specified
SGC-7901Gastric CancerNot SpecifiedNot Specified

Note: Data extracted from multiple sources which may use different experimental conditions.[5][6][7]

Table 2: Reported Effects of Eriocalyxin B on Signaling Pathways

Cell LineCancer TypeAffected PathwayObserved Effect
SW1116Colon CancerJAK2/STAT3Inhibition of JAK2 and STAT3 phosphorylation.[8]
MDA-MB-231Triple Negative Breast CancerSTAT3, NF-κBInhibition of STAT3 and NF-κBp65 phosphorylation.[9]
Various Lymphoma CellsLymphomaNF-κB, AKT, ERKInhibition of NF-κB and AKT pathways, activation of ERK pathway.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • ent-Kaurene diterpenoid stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the ent-kaurene diterpenoid in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol allows for the detection of changes in protein expression and phosphorylation states upon treatment with an ent-kaurene diterpenoid.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the ent-kaurene diterpenoid for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K Inhibits Akt Akt Oridonin->Akt Inhibits mTORC1 mTORC1 Oridonin->mTORC1 Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: Oridonin's inhibitory effects on the PI3K/Akt/mTOR signaling pathway.[10][11]

STAT3_Pathway Eriocalyxin_B Eriocalyxin B STAT3_inactive STAT3 (inactive) Eriocalyxin_B->STAT3_inactive Covalently binds & Inhibits phosphorylation Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: Eriocalyxin B covalently targets STAT3, inhibiting its phosphorylation and activation.[12][13]

NFkB_Pathway Oridonin Oridonin IKK_complex IKK Complex Oridonin->IKK_complex Inhibits Eriocalyxin_B Eriocalyxin B NFkB_active NF-κB (p65/p50) Eriocalyxin_B->NFkB_active Inhibits DNA binding Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Degrades, releasing NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Inflammatory & Survival Gene Expression Nucleus->Gene_Expression Regulates

Caption: Oridonin and Eriocalyxin B inhibit the NF-κB signaling pathway at different points.[14][15]

Experimental_Workflow Start Start: Hypothesize Off-Target Effects Cytotoxicity 1. Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Target_ID 2. Target Identification (e.g., DARTS, CETSA) Cytotoxicity->Target_ID Identify active compounds Target_Validation 3. Target Validation (e.g., Western Blot, Kinase Assay) Target_ID->Target_Validation Validate putative targets Pathway_Analysis 4. Pathway Analysis (Upstream/Downstream Effects) Target_Validation->Pathway_Analysis Confirm target engagement End End: Characterize Off-Target Profile Pathway_Analysis->End

Caption: A logical workflow for investigating the off-target effects of ent-kaurene diterpenoids.

References

minimizing Rosthornin A precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosthornin A. Our goal is to help you minimize precipitation in aqueous solutions and ensure the success of your experiments.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium.

Problem: A concentrated stock solution of this compound in DMSO precipitates when diluted into an aqueous experimental solution.

Root Cause Analysis: This is a common issue for hydrophobic compounds like this compound. The rapid change in solvent polarity from a high concentration of DMSO to a predominantly aqueous environment reduces the solubility of the compound, causing it to precipitate.

Solutions:

Solution IDMethodDetailed Protocol
TS-01 Stepwise Dilution 1. Prepare an intermediate dilution of the this compound stock solution in 100% DMSO to a lower concentration. 2. In a separate tube, add the required volume of the final aqueous buffer or medium. 3. While gently vortexing or stirring the aqueous solution, add the diluted DMSO stock drop-by-drop. This gradual addition helps to avoid localized high concentrations of this compound that can trigger precipitation.
TS-02 Use of Co-solvents 1. Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or a mixture of PEG300 and Tween 80.[1] 2. For cell culture experiments, ensure the final concentration of the organic solvent is non-toxic to the cells (typically ≤ 0.5% for DMSO). 3. Pre-warm the cell culture medium to 37°C before adding the this compound solution. 4. Add the stock solution to the medium slowly while mixing.
TS-03 Pre-warming Solutions 1. Before mixing, ensure both the this compound stock solution and the aqueous buffer or medium are at the same temperature. For cell-based assays, pre-warming the medium to 37°C is recommended. 2. This minimizes temperature-induced changes in solubility.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of this compound?

This compound is soluble in organic solvents such as Chloroform, Dichloromethane, and Dimethyl Sulfoxide (DMSO). For biological experiments, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

2. What is the recommended storage condition for this compound?

This compound powder should be stored at 2-8°C, protected from air and light. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

3. My this compound precipitates in the cell culture medium after a few hours of incubation. What could be the cause?

This phenomenon, known as delayed precipitation, can occur for several reasons:

  • Metastable Supersaturation: You may have initially created a supersaturated solution that is not stable over time.

  • Temperature Fluctuation: Changes in incubator temperature can affect solubility.

  • pH Shift: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of this compound.

  • Interaction with Media Components: this compound may interact with components in the serum or media supplements, leading to the formation of less soluble complexes.

To address this, consider reducing the final concentration of this compound, using a more robustly buffered medium (e.g., with HEPES), or testing the compound's stability in the medium over your experimental time course.

4. How can I determine the maximum soluble concentration of this compound in my specific aqueous solution?

You can perform a kinetic solubility assay. This involves preparing a series of dilutions of your this compound stock solution in your target aqueous buffer or medium. The solutions are then observed over time for the appearance of precipitate, which can be detected visually or by measuring turbidity with a plate reader. The highest concentration that remains clear is considered the kinetic solubility.

5. Are there any general guidelines for handling diterpenoid compounds like this compound in aqueous solutions?

Yes, diterpenoids are often hydrophobic and require careful handling:

  • Minimize Aqueous Exposure: Prepare fresh dilutions in aqueous solutions immediately before use.

  • Control pH: The stability and solubility of many natural products can be pH-dependent. Maintain a consistent pH in your experiments.

  • Protect from Light: Diterpenoids can be light-sensitive. Protect solutions from direct light exposure.

  • Consider Solubilizing Agents: For challenging applications, the use of solubilizing agents such as cyclodextrins or non-ionic surfactants may be necessary.

Quantitative Data Summary

ParameterRecommended ConditionNotes
Stock Solution Solvent DMSOHigh purity, anhydrous DMSO is recommended.
Stock Solution Concentration 1-10 mMHigher concentrations may be possible but increase the risk of precipitation upon dilution.
Final DMSO Concentration in Assay ≤ 0.5% (v/v)This is a general recommendation for most cell lines to avoid solvent toxicity. Always perform a vehicle control experiment.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Working Solution pH Range 6.0 - 8.0Extreme pH values can lead to degradation or precipitation of many organic compounds. The optimal pH should be determined empirically.
Working Solution Temperature 4°C to 37°CAvoid rapid temperature changes. For cell-based assays, use medium pre-warmed to 37°C.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 376.5 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the vial of this compound.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution for In Vitro Assays
  • Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed.

    • Prepare an intermediate dilution of the stock solution in pre-warmed medium if a large dilution factor is required.

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.

    • Mix gently by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Putative Signaling Pathway of this compound

Based on studies of the related compound Rosthornin B, this compound is hypothesized to inhibit the NLRP3 inflammasome.[2]

RosthorninA_Pathway cluster_cell Macrophage cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1B pro-IL-1β NFkB->pro_IL1B upregulates transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive upregulates transcription IL1B IL-1β (mature) pro_IL1B->IL1B NLRP3_active NLRP3 (active) Activators NLRP3 Activators (e.g., ATP, nigericin) K_efflux K+ efflux Activators->K_efflux NEK7 NEK7 K_efflux->NEK7 NEK7->NLRP3_active binds to ASC ASC NLRP3_active->ASC recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Caspase-1 pro_Casp1->Casp1 autocleavage Casp1->pro_IL1B cleaves Inflammation Inflammation IL1B->Inflammation pro-inflammatory response RosthorninA This compound RosthorninA->NEK7 inhibits binding

Caption: Putative signaling pathway of this compound inhibiting the NLRP3 inflammasome.

Experimental Workflow: Preparing this compound Working Solution

Caption: Workflow for preparing this compound working solution.

Logical Relationship: Factors Leading to Precipitation

G cluster_causes Primary Causes cluster_factors Contributing Factors A High Hydrophobicity of this compound B Rapid Solvent Polarity Change A->B C Exceeding Solubility Limit B->C P Precipitation C->P D Low Temperature D->P E Suboptimal pH E->P F Interaction with Media Components F->P

Caption: Factors contributing to this compound precipitation.

References

Technical Support Center: Addressing Autofluorescence in Natural Product Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of autofluorescence when imaging natural products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging natural products?

Autofluorescence is the natural emission of light by biological structures or the compounds themselves when excited by a light source.[1] Many natural products, due to their complex molecular structures, are inherently fluorescent. This intrinsic fluorescence can create a high background signal that obscures the specific fluorescent signals from your probes or labels, making it difficult to accurately detect and quantify your target molecules.[1][2] Common endogenous sources of autofluorescence in biological samples include collagen, elastin, lipofuscin, NADH, and flavins.[3][4]

Q2: How can I determine if the background signal in my image is from autofluorescence?

The most straightforward method is to prepare an unstained control sample. This sample should undergo all the same processing steps as your experimental samples, including fixation and any treatments with the natural product, but without the addition of any fluorescent labels (e.g., fluorescently-conjugated antibodies or dyes).[4][5] When you image this control, any fluorescence you observe can be attributed to autofluorescence from the cells, tissue, or the natural product itself.

Q3: Can my sample preparation method increase autofluorescence?

Yes, certain experimental procedures can induce or enhance autofluorescence. Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence by reacting with amines in the tissue to form fluorescent products.[3][4] The duration of fixation can also play a role; longer fixation times may lead to a stronger autofluorescence signal.[3] Heat and dehydration of samples can also contribute to increased autofluorescence.[3][6]

Q4: Are there any simple initial steps I can take to minimize autofluorescence?

Before resorting to more complex quenching techniques, consider these initial steps:

  • Optimize Fluorophore Selection: Choose fluorophores that are spectrally distinct from the autofluorescence emission. Since autofluorescence is often strongest in the blue and green channels, selecting probes that emit in the red or far-red regions of the spectrum can significantly improve your signal-to-noise ratio.[4][5][7] Brighter fluorophores can also help to overpower the background signal.[4]

  • Adjust Imaging Parameters: Optimize your microscope settings, such as laser power and detector gain, using your stained sample and the unstained control to maximize your specific signal while minimizing the background.

  • Change Fixation Method: If possible, consider using an organic solvent fixative, such as ice-cold methanol or ethanol, which tend to induce less autofluorescence than aldehyde-based fixatives.[4]

Troubleshooting Guides

Issue: High background fluorescence is obscuring the signal from my fluorescently labeled target after treatment with a natural product.

This is a common issue when working with fluorescent natural products or when the natural product induces changes in the cellular environment that increase autofluorescence. The following decision tree and detailed protocols can guide you in selecting and implementing an appropriate autofluorescence reduction strategy.

Decision Tree for Selecting an Autofluorescence Reduction Method

autofluorescence_decision_tree start High Autofluorescence Observed unstained_control Image Unstained Control start->unstained_control source_known Is the primary source of autofluorescence known? unstained_control->source_known fixation Fixation-Induced source_known->fixation Yes (Fixation) lipofuscin Lipofuscin Granules source_known->lipofuscin Yes (Lipofuscin) broad_spectrum Broad Spectrum / Unknown source_known->broad_spectrum No / Unsure na_borohydride Use Sodium Borohydride fixation->na_borohydride sudan_black Use Sudan Black B or TrueBlack™ lipofuscin->sudan_black photobleaching Try Photobleaching broad_spectrum->photobleaching spectral_unmixing Use Spectral Unmixing broad_spectrum->spectral_unmixing commercial_kit Consider Commercial Kits (e.g., TrueVIEW™) broad_spectrum->commercial_kit spectral_unmixing_workflow start Start acquire_unstained Acquire Lambda Stack of Unstained Control (Autofluorescence Spectrum) start->acquire_unstained acquire_single_stains Acquire Lambda Stacks of Single-Stained Controls (Fluorophore Spectra) start->acquire_single_stains unmixing_software Use Spectral Unmixing Software acquire_unstained->unmixing_software acquire_single_stains->unmixing_software acquire_experimental Acquire Lambda Stack of Fully Stained Experimental Sample acquire_experimental->unmixing_software define_spectra Define Reference Spectra: 1. Autofluorescence 2. Each Fluorophore unmixing_software->define_spectra run_unmixing Run Linear Unmixing Algorithm define_spectra->run_unmixing generate_images Generate Separate Images for Each Fluorophore and Autofluorescence run_unmixing->generate_images end Analysis of Unmixed Images generate_images->end

References

Technical Support Center: Ensuring Reproducibility in Rosthornin A Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure reproducibility in bioassays involving Rosthornin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural product, specifically an ent-kaurene diterpenoid, isolated from the plant Rabdosia rosthornii. Current research indicates that this compound possesses anti-cancer properties. Specifically, it has been shown to inhibit the growth and metastasis of non-small cell lung cancer (NSCLC) cells by suppressing the epithelial-mesenchymal transition (EMT).[1][2] Additionally, a closely related compound, Rosthornin B, is a potent inhibitor of the NLRP3 inflammasome, suggesting that this compound may have similar anti-inflammatory activities.

Q2: Which cell lines are suitable for studying the anti-cancer effects of this compound?

A2: Based on published research, the following non-small cell lung cancer (NSCLC) cell lines have been used to study the effects of this compound:

  • A549

  • H1299

  • H1975[1][2]

Q3: What is the recommended solvent and storage condition for this compound?

Q4: What are the expected morphological changes in NSCLC cells upon treatment with this compound?

A4: As this compound inhibits the epithelial-mesenchymal transition (EMT), treated NSCLC cells that have a mesenchymal phenotype (e.g., elongated, spindle-shape) may revert to a more epithelial-like morphology (e.g., cobblestone-like, more rounded, and tightly packed).

Data Presentation

While the primary literature describes the dose-dependent inhibitory effects of this compound on NSCLC cell growth, specific IC50 values have not been explicitly reported. However, for context, the IC50 value for the related compound, Rosthornin B, in an NLRP3 inflammasome inhibition assay is provided below.

CompoundAssayCell Line/SystemIC50 Value
This compoundCell Viability (NSCLC)A549, H1299, H1975Not Reported (shows dose-dependent inhibition)
Rosthornin BNLRP3 Inflammasome Inhibition-0.39 µM

Experimental Protocols

I. Anti-Cancer Bioassay: Inhibition of Epithelial-Mesenchymal Transition (EMT)

This protocol outlines the key steps to assess the effect of this compound on NSCLC cell viability, migration, invasion, and EMT marker expression.

1. Cell Culture and Treatment:

  • Culture A549, H1299, or H1975 cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for migration and protein expression analysis).

  • Once cells reach the desired confluency, treat them with a range of concentrations of this compound or vehicle control (e.g., DMSO).

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay):

  • After the desired incubation period (e.g., 24, 48, 72 hours), assess cell viability according to the manufacturer's protocol for the chosen assay.

  • Measure absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

3. Cell Migration Assay (Wound Healing/Scratch Assay):

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or cell-free gap using a sterile pipette tip.

  • Wash with phosphate-buffered saline (PBS) to remove detached cells.

  • Add fresh media containing different concentrations of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48 hours).

  • Measure the wound area at each time point to quantify cell migration.

4. Cell Invasion Assay (Transwell Assay):

  • Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

  • Seed cells in serum-free media in the upper chamber.

  • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add different concentrations of this compound to both chambers.

  • Incubate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invading cells under a microscope.

5. Western Blot for EMT Markers:

  • Lyse the treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Slug).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

II. Anti-Inflammatory Bioassay: NLRP3 Inflammasome Inhibition

This protocol provides a general framework for assessing the inhibitory potential of this compound on the NLRP3 inflammasome.

1. Cell Culture and Priming:

  • Culture human or murine macrophage cell lines (e.g., THP-1 or J774A.1) or primary bone marrow-derived macrophages (BMDMs). For THP-1 cells, differentiate them into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).

  • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.

2. NLRP3 Inflammasome Activation and this compound Treatment:

  • Pre-incubate the primed cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Induce NLRP3 inflammasome activation with a suitable agonist, such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 10 µM for 60-90 minutes).

3. Measurement of IL-1β Secretion (ELISA):

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

4. Western Blot for Caspase-1 Cleavage:

  • Collect both the cell culture supernatants and cell lysates.

  • Perform Western blotting on the supernatant to detect the cleaved (active) form of caspase-1 (p20 subunit).

  • Perform Western blotting on the cell lysate to detect pro-caspase-1.

Troubleshooting Guides

Anti-Cancer (EMT) Bioassays
Issue Potential Cause Troubleshooting Steps
High variability in cell viability assays Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS or media.
Compound precipitation.Check the solubility of this compound in the final culture medium. If precipitation occurs, try a lower concentration or a different solvent for the stock solution.
Irregular or inconsistent "scratches" in wound healing assays Inconsistent pressure or angle when making the scratch.Use a pipette tip guide or an automated scratching tool for consistency.
Cell monolayer is not fully confluent.Ensure the cell monolayer is 100% confluent before making the scratch.
Low or no cell invasion in Transwell assays Insufficient incubation time.Optimize the incubation time for the specific cell line.
Chemoattractant gradient is not optimal.Test different concentrations of the chemoattractant (e.g., FBS).
Matrigel layer is too thick or uneven.Ensure proper dilution and even coating of the Matrigel.
Weak or no signal for EMT markers in Western blot Low protein expression.Use a positive control cell line known to express the target protein. Increase the amount of protein loaded.
Inefficient antibody binding.Optimize antibody concentration and incubation time. Ensure the antibody is validated for the species and application.
Poor protein transfer.Confirm transfer efficiency with Ponceau S staining. Optimize transfer conditions (time, voltage).
Anti-Inflammatory (NLRP3 Inflammasome) Bioassays
Issue Potential Cause Troubleshooting Steps
Low IL-1β secretion in positive controls Insufficient LPS priming.Optimize LPS concentration and priming time.
NLRP3 activator is not potent.Use a fresh stock of ATP or nigericin. Optimize the concentration and incubation time.
Cells are not healthy or responsive.Check cell viability. Use low passage number cells.
High background IL-1β secretion in unactivated controls Cell stress or death.Handle cells gently. Ensure optimal cell culture conditions.
Mycoplasma contamination.Regularly test cell cultures for mycoplasma.
Inconsistent caspase-1 cleavage in Western blot Degradation of cleaved caspase-1 in the supernatant.Collect supernatants promptly and add protease inhibitors.
Inefficient protein precipitation from the supernatant.Use an established protein precipitation protocol (e.g., TCA precipitation).
Low levels of pro-caspase-1 in the lysate.Ensure adequate LPS priming to upregulate pro-caspase-1 expression.

Visualizations

Rosthornin_A_Signaling_Pathway cluster_EMT Epithelial-Mesenchymal Transition (EMT) Inhibition cluster_NLRP3 NLRP3 Inflammasome Inhibition (Putative) Rosthornin_A This compound Slug Slug Rosthornin_A->Slug Inhibits NLRP3 NLRP3 Inflammasome Activation Rosthornin_A->NLRP3 Inhibits (putative) E_cadherin E-cadherin Slug->E_cadherin Represses N_cadherin N-cadherin Slug->N_cadherin Activates Vimentin Vimentin Slug->Vimentin Activates Metastasis Cell Migration & Invasion (Metastasis) E_cadherin->Metastasis Inhibits N_cadherin->Metastasis Vimentin->Metastasis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Secretion Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: this compound Signaling Pathways

Experimental_Workflow cluster_Anticancer Anti-Cancer (EMT) Bioassay cluster_AntiInflammatory Anti-Inflammatory (NLRP3) Bioassay start_emt Seed NSCLC Cells (A549, H1299, H1975) treat_emt Treat with this compound (Dose-Response) start_emt->treat_emt viability Cell Viability Assay (e.g., MTT) treat_emt->viability migration Migration Assay (Wound Healing) treat_emt->migration invasion Invasion Assay (Transwell) treat_emt->invasion western_emt Western Blot (EMT Markers) treat_emt->western_emt end_emt Data Analysis viability->end_emt migration->end_emt invasion->end_emt western_emt->end_emt start_nlrp3 Culture & Prime Macrophages (e.g., THP-1 + LPS) treat_nlrp3 Pre-treat with this compound start_nlrp3->treat_nlrp3 activate_nlrp3 Activate NLRP3 (e.g., ATP, Nigericin) treat_nlrp3->activate_nlrp3 elisa Measure IL-1β (ELISA) activate_nlrp3->elisa western_nlrp3 Detect Caspase-1 Cleavage (Western Blot) activate_nlrp3->western_nlrp3 end_nlrp3 Data Analysis elisa->end_nlrp3 western_nlrp3->end_nlrp3

Caption: General Experimental Workflows for this compound Bioassays

Troubleshooting_Logic start Inconsistent Results? check_reagents Check Reagent Quality - this compound stock - Antibodies - Cytokines/Activators start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_cells Evaluate Cell Health - Passage number - Morphology - Mycoplasma test cells_ok Cells Healthy? check_cells->cells_ok check_protocol Review Experimental Protocol - Pipetting technique - Incubation times - Concentrations protocol_ok Protocol Followed? check_protocol->protocol_ok check_equipment Verify Equipment Calibration - Pipettes - Plate reader - Incubator equipment_ok Equipment Calibrated? check_equipment->equipment_ok reagent_ok->check_cells Yes end_bad Consult with Senior Researcher reagent_ok->end_bad No cells_ok->check_protocol Yes cells_ok->end_bad No protocol_ok->check_equipment Yes protocol_ok->end_bad No end_good Reproducibility Improved equipment_ok->end_good Yes equipment_ok->end_bad No

Caption: Troubleshooting Decision Tree for this compound Bioassays

References

degradation of diterpenoids under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures that may lead to the degradation of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of diterpenoids during my experiments?

A1: Diterpenoids are susceptible to a variety of environmental factors that can lead to their degradation. The most common factors include exposure to adverse pH levels (both acidic and basic conditions), elevated temperatures, light (photodegradation), and oxidative stress.[1][2][3] The specific susceptibility of a diterpenoid depends on its unique chemical structure.

Q2: I'm observing unexpected peaks in my HPLC analysis of a diterpenoid sample. Could this be due to degradation?

A2: Yes, the appearance of new, unexpected peaks in your chromatogram is a common indicator of degradation. These peaks represent the formation of degradation products. It is crucial to use a stability-indicating HPLC method that can resolve the parent diterpenoid from any potential degradants to ensure accurate quantification.[1]

Q3: How can I minimize the degradation of my diterpenoid samples during storage?

A3: To minimize degradation during storage, it is recommended to store diterpenoid samples, whether in solid form or in solution, at low temperatures, protected from light, and in a tightly sealed container to prevent oxidation. For long-term storage, keeping samples in an inert atmosphere (e.g., under nitrogen or argon) can also be beneficial. The optimal storage conditions can vary depending on the specific diterpenoid.

Q4: What is a "forced degradation study" and why is it important?

A4: A forced degradation study, also known as stress testing, is an experiment where the drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing.[4] These studies are critical for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][4]

Troubleshooting Guides

Issue 1: Rapid Degradation of Andrographolide in Solution

Symptoms:

  • A rapid decrease in the peak area of andrographolide in HPLC analysis over a short period.

  • Appearance of new peaks corresponding to degradation products.

Possible Causes:

  • pH of the solution: Andrographolide is known to be unstable in neutral to basic conditions. Its degradation follows first-order kinetics and is pH-dependent.[5][6]

  • Temperature: Elevated temperatures can accelerate the degradation of andrographolide.[7][8][9]

Solutions:

  • pH Adjustment: Maintain the pH of your andrographolide solution between 2.0 and 4.0 for optimal stability.[5][6]

  • Temperature Control: Store and handle andrographolide solutions at controlled room temperature or under refrigeration whenever possible. Avoid prolonged exposure to high temperatures.

Issue 2: Hydrolysis of Steviol Glycosides

Symptoms:

  • Loss of sweetness in a formulation containing steviol glycosides.

  • Detection of steviol and intermediate glycosides (e.g., steviolbioside, steviolmonoside) in analytical tests.[10][11]

Possible Causes:

  • Acidic or Basic Conditions: Stevioside and other steviol glycosides can undergo hydrolysis, breaking the glycosidic bonds, in both acidic and alkaline solutions.[10][11] Degradation is often more rapid in basic conditions.[11]

  • High Temperature: Thermal stress can significantly accelerate the hydrolysis of steviol glycosides. For instance, stevioside showed 91% degradation after being heated at 105°C for 48 hours.[10][11]

Solutions:

  • pH Control: Buffer your formulations to a pH where the specific steviol glycoside is most stable. While stable over a range, extreme pH values should be avoided.

  • Minimize Heat Exposure: During processing and storage, avoid subjecting steviol glycoside-containing solutions to high temperatures for extended periods.

Issue 3: Epimerization and Hydrolysis of Paclitaxel

Symptoms:

  • Appearance of a new peak corresponding to 7-epi-taxol in the chromatogram.

  • Detection of hydrolysis products such as baccatin III and 10-deacetylbaccatin III.[12][13]

Possible Causes:

  • Basic pH: Paclitaxel is susceptible to base-catalyzed epimerization at the C-7 position and hydrolysis of its ester side chains.[12][13][14]

  • Acidic pH: Under acidic conditions (pH 1-5), paclitaxel can also degrade, with maximum stability observed around pH 4.[15]

Solutions:

  • pH Optimization: Maintain the pH of paclitaxel solutions around 4-5 to minimize both epimerization and hydrolysis.[14]

  • Temperature Control: As with most chemical reactions, degradation rates of paclitaxel are temperature-dependent. Store solutions at recommended temperatures.

Quantitative Data on Diterpenoid Degradation

The following tables summarize the degradation of common diterpenoids under various stress conditions.

Table 1: Degradation of Andrographolide

Stress ConditionTemperature (°C)DurationpH% DegradationDegradation Products IdentifiedReference(s)
Thermal10090 min-79.55%14-deoxy-11,12-didehydroandrographolide[7]
Thermal (Amorphous)70--Significant14-deoxy-11,12-didehydroandrographolide[8][9]
Acidic50-85-2.0Follows first-order kineticsIsoandrographolide, 8,9-didehydroandrographolide[5][6]
Neutral50-85-6.0Follows first-order kinetics15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 11,14-dehydro-14-deoxyandrographolide[5][6]
Basic50-85-8.0Follows first-order kinetics-[5][6]

Table 2: Degradation of Stevioside

Stress ConditionTemperature (°C)DurationpH/Medium% DegradationDegradation Products IdentifiedReference(s)
Thermal10548 hoursDry Heat91%Steviolbioside, Steviolmonoside, Steviol[10][11]
Acid Hydrolysis808 hours0.1 M HCl81%Steviolbioside, Steviolmonoside, Steviol[11]
Base Hydrolysis808 hours0.1 M NaOH100%Steviolbioside, Steviolmonoside, Steviol[11]
OxidativeRoom Temp48 hoursH₂O₂Significant-[10][11]
Photolytic (UV)Room Temp-UV 254nmSignificantSteviolbioside, Steviolmonoside, Steviol[10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Diterpenoid

This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations of acids, bases, and oxidizing agents, as well as the temperatures and durations, may need to be adjusted based on the stability of the specific diterpenoid.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the diterpenoid in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation (in solution):

    • Heat an aliquot of the stock solution at 70°C for 48 hours.

  • Thermal Degradation (solid state):

    • Place a known amount of the solid diterpenoid in an oven at 105°C for 48 hours.

    • Dissolve the sample in a suitable solvent before analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

  • If further characterization is needed, use LC-MS to identify the mass of the degradation products.

Visualizations

Diterpenoid_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 70°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis Light) Photo->HPLC LCMS LC-MS Identification HPLC->LCMS Characterize Degradants Diterpenoid Diterpenoid Sample Diterpenoid->Acid Diterpenoid->Base Diterpenoid->Oxidation Diterpenoid->Thermal Diterpenoid->Photo

Caption: Experimental workflow for forced degradation studies of diterpenoids.

Stevioside_Degradation_Pathway Stevioside Stevioside (C₃₈H₆₀O₁₈) Steviolbioside Steviolbioside (C₃₂H₅₀O₁₃) Stevioside->Steviolbioside - Glucose Steviolmonoside Steviolmonoside (C₂₆H₄₀O₈) Steviolbioside->Steviolmonoside - Glucose Steviol Steviol (C₂₀H₃₀O₃) Steviolmonoside->Steviol - Glucose

Caption: Hydrolytic degradation pathway of Stevioside.

Andrographolide_Degradation_Acid Andrographolide Andrographolide Isoandrographolide Isoandrographolide Andrographolide->Isoandrographolide Acidic Conditions (pH 2.0) Didehydroandrographolide 8,9-Didehydro- andrographolide Andrographolide->Didehydroandrographolide Acidic Conditions (pH 2.0)

References

Validation & Comparative

Unveiling the Potency of Rosthornin B: A Comparative Analysis of NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Rosthornin B with other leading NLRP3 inflammasome inhibitors. Leveraging detailed experimental data, we objectively assess its performance and validate its engagement with this critical therapeutic target.

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and selective NLRP3 inhibitors is a major focus of drug discovery. Rosthornin A, a natural product isolated from Rabdosia rosthornii, has emerged as a compound of interest. However, detailed studies on its direct molecular target and mechanism of action are limited. In contrast, its close structural analog, Rosthornin B, has been extensively characterized as a direct inhibitor of the NLRP3 inflammasome, offering a valuable proxy for understanding the potential of this class of molecules.[1]

This guide will focus on the target engagement and validation of Rosthornin B, comparing its efficacy and mechanism of action with two other well-characterized NLRP3 inhibitors: MCC950 and Dapansutrile.

Quantitative Comparison of NLRP3 Inhibitors

The following table summarizes the in vitro potency of Rosthornin B, MCC950, and Dapansutrile against the NLRP3 inflammasome.

CompoundTargetAssay Cell TypeIC50Reference
Rosthornin BNLRP3Bone Marrow-Derived Macrophages (BMDMs)0.39 µM[1]
MCC950NLRP3Bone Marrow-Derived Macrophages (BMDMs)7.5 nM[2]
DapansutrileNLRP3J774 Macrophages1 nM (for IL-1β release)[3]

Selectivity Profile:

CompoundSelectivityReference
Rosthornin BDirectly interacts with NLRP3, restraining the NEK7-NLRP3 interaction. Specificity against other inflammasomes not fully detailed.[1]
MCC950Selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[4][5]
DapansutrileSelective for the NLRP3 inflammasome; does not affect AIM2 or NLRC4 inflammasomes.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize NLRP3 inflammasome inhibitors.

NLRP3 Inflammasome Activation Assay in Macrophages

This assay is fundamental to assessing the inhibitory activity of a compound on the NLRP3 inflammasome.

Protocol:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774, THP-1) in complete medium.

  • Priming (Signal 1): Seed the macrophages in 24-well plates and prime with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., Rosthornin B, MCC950, Dapansutrile) for 30-60 minutes.

  • Activation (Signal 2): Induce NLRP3 inflammasome activation by adding a stimulus such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60-90 minutes.

  • Sample Collection: Collect the cell culture supernatants for cytokine analysis and the cell lysates for protein expression analysis.

  • Analysis:

    • Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Western Blot: Analyze cell lysates by Western blot to assess the levels of pro-inflammatory proteins like cleaved caspase-1 (p20 subunit) and mature IL-1β.

ASC Oligomerization Assay

This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and assesses the ability of an inhibitor to block this process.[7][8]

Protocol:

  • Cell Treatment: Prime and treat macrophages with the test inhibitor and NLRP3 activator as described in the inflammasome activation assay.

  • Cell Lysis: Lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100).

  • Cross-linking: Pellet the insoluble fraction containing the ASC specks by centrifugation. Resuspend the pellet and cross-link the proteins using a cross-linking agent like disuccinimidyl suberate (DSS) for 30 minutes at room temperature.

  • Western Blot Analysis: Analyze the cross-linked samples by SDS-PAGE and Western blot using an anti-ASC antibody. ASC monomers, dimers, and high-molecular-weight oligomers can be visualized. A reduction in the oligomeric forms in the presence of the inhibitor indicates its activity.[7]

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This is a quantitative method to measure the amount of IL-1β released from cells following inflammasome activation.[9][10]

Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add the collected cell culture supernatants and a standard curve of known IL-1β concentrations to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for IL-1β.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The concentration of IL-1β in the samples is determined by comparison to the standard curve.

Visualizing the Molecular Interactions and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

NLRP3_Signaling_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_assembly Inflammasome Assembly & Activation cluster_inhibition Inhibitor Mechanism of Action PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_gene NLRP3 NFkB->NLRP3_gene IL1B IL-1β pro_IL1B->IL1B NLRP3_active Active NLRP3 NLRP3_gene->NLRP3_active K_efflux K+ Efflux / ROS K_efflux->NLRP3_active Signal 2 ASC ASC NLRP3_active->ASC Recruitment NEK7 NEK7 NEK7->NLRP3_active pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Rosthornin_B Rosthornin B Rosthornin_B->NEK7 Blocks Interaction MCC950 MCC950 MCC950->NLRP3_active Inhibits ATPase Activity Dapansutrile Dapansutrile Dapansutrile->NLRP3_active Inhibits ATPase Activity

Caption: NLRP3 inflammasome signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_analysis Downstream Analysis start Seed Macrophages prime Prime with LPS (Signal 1) start->prime inhibit Treat with Inhibitor prime->inhibit activate Activate with ATP/Nigericin (Signal 2) inhibit->activate collect Collect Supernatant & Lysate activate->collect elisa IL-1β ELISA (Supernatant) collect->elisa asc_wb ASC Oligomerization Western Blot (Lysate) collect->asc_wb casp1_wb Caspase-1 Cleavage Western Blot (Lysate) collect->casp1_wb

Caption: General experimental workflow for evaluating NLRP3 inhibitors.

References

A Comparative Efficacy Analysis: Rosthornin A and Rosthornin B in Inflammatory Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of two closely related natural compounds. This document provides a detailed comparison of their efficacy, supported by available experimental data and methodologies.

This guide presents a comparative overview of Rosthornin A and Rosthornin B, two ent-kaurene diterpenoids isolated from Rabdosia rosthornii. While significant research has elucidated the anti-inflammatory properties and mechanism of action of Rosthornin B, publicly available data on the biological activity of this compound is currently lacking. This document will provide a thorough analysis of the existing data for Rosthornin B and will be updated as information on this compound becomes available.

Rosthornin B: A Potent Inhibitor of the NLRP3 Inflammasome

Rosthornin B has emerged as a promising therapeutic agent due to its potent and specific inhibition of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.

Quantitative Efficacy Data

The following table summarizes the key quantitative data regarding the efficacy of Rosthornin B in inhibiting the NLRP3 inflammasome.

ParameterValueCell/Model SystemReference
IC₅₀ (NLRP3 Inflammasome Inhibition) 0.39 µMBone Marrow-Derived Macrophages (BMDMs)[1]
In Vivo Efficacy (Septic Shock) Significantly inhibited IL-1β productionLPS-induced septic shock mouse model[1]
In Vivo Efficacy (Colitis) Mitigated weight loss and symptomsDSS-induced colitis mouse model[1]
Mechanism of Action: Targeting NLRP3-NEK7 Interaction

Rosthornin B exerts its inhibitory effect through a direct interaction with the NLRP3 protein. This binding event sterically hinders the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step in the assembly and activation of the NLRP3 inflammasome complex.[1] By preventing this interaction, Rosthornin B effectively blocks the downstream cascade of inflammatory events, including the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

cluster_upstream Upstream Signals cluster_inflammasome NLRP3 Inflammasome Activation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 NLRP3-NEK7 NLRP3-NEK7 Interaction NLRP3->NLRP3-NEK7 NEK7 NEK7 NEK7->NLRP3-NEK7 ASC ASC Inflammasome Assembly Inflammasome Assembly ASC->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly NLRP3-NEK7->Inflammasome Assembly Caspase-1 Caspase-1 Inflammasome Assembly->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation Rosthornin B Rosthornin B Rosthornin B->NLRP3-NEK7 start Start culture Culture BMDMs start->culture prime Prime with LPS (4h) culture->prime treat Treat with Rosthornin B (1h) prime->treat activate Activate with Nigericin (1h) treat->activate collect Collect Supernatant activate->collect elisa Measure IL-1β (ELISA) collect->elisa analyze Calculate IC50 elisa->analyze end End analyze->end start Start induction Induce Colitis with DSS (7 days) start->induction treatment Daily IP Injection of Rosthornin B or Vehicle induction->treatment monitoring Daily Monitoring (Weight, DAI) treatment->monitoring endpoint Euthanize and Collect Colons (Day 8) monitoring->endpoint analysis Analyze Colon Length, Histology, and Cytokines endpoint->analysis end End analysis->end

References

A Comparative Guide to NLRP3 Inflammasome Inhibitors: Rosthornin B versus MCC950

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and secretion of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a detailed comparison of a novel natural product inhibitor, Rosthornin B, and the well-established synthetic inhibitor, MCC950.

At a Glance: Key Differences

FeatureRosthornin BMCC950
Origin Natural Diterpene (Isodon plants)Synthetic (Diarylsulfonylurea-containing compound)
Potency (IC50) ~0.39 µM (in BMDMs)[1][2]~7.5 nM (in BMDMs)
Mechanism of Action Directly interacts with NLRP3, restraining the NEK7-NLRP3 interaction.[1][2]Directly targets the Walker B motif in the NLRP3 NACHT domain, inhibiting ATP hydrolysis.[3]
Specificity Specific for NLRP3 inflammasome.Specific for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[4]

In-Depth Comparison: Efficacy and Mechanism

Rosthornin B and MCC950, despite both being direct inhibitors of the NLRP3 inflammasome, exhibit distinct characteristics in their potency and molecular mechanisms of action.

Potency:

MCC950 is a significantly more potent inhibitor of the NLRP3 inflammasome than Rosthornin B. The half-maximal inhibitory concentration (IC50) for MCC950 in bone marrow-derived macrophages (BMDMs) is in the nanomolar range, approximately 7.5 nM. In contrast, Rosthornin B exhibits an IC50 of 0.39 µM in the same cell type.[1][2] This substantial difference in potency suggests that MCC950 may be effective at much lower concentrations.

Mechanism of Action:

The two inhibitors target different aspects of NLRP3 activation:

  • MCC950: This small molecule directly binds to the Walker B motif within the NACHT domain of NLRP3.[3] This interaction is crucial as it interferes with the ATP hydrolysis that is essential for the conformational changes required for NLRP3 activation and subsequent inflammasome assembly.[3] By preventing ATP hydrolysis, MCC950 effectively locks NLRP3 in an inactive state.

  • Rosthornin B: This natural product also directly interacts with the NLRP3 protein. However, its inhibitory effect is achieved by preventing the interaction between NLRP3 and NEK7 (NIMA-related kinase 7).[1][2] The association of NEK7 with NLRP3 is a critical downstream event required for the assembly and activation of the inflammasome. By disrupting this interaction, Rosthornin B halts the signaling cascade.

Downstream Effects on Inflammasome Activity

Both Rosthornin B and MCC950 effectively suppress the key downstream events of NLRP3 inflammasome activation.

Downstream EffectRosthornin BMCC950
IL-1β Secretion Dose-dependently inhibits nigericin-induced IL-1β secretion in BMDMs.[2]Potently inhibits IL-1β release in response to various NLRP3 stimuli in both mouse and human macrophages.[1]
Caspase-1 Activation Inhibits the cleavage of pro-caspase-1 to its active p20 subunit in BMDMs and THP-1 cells.[2]Blocks the processing of pro-caspase-1.
ASC Oligomerization Inhibits the interaction between NLRP3 and ASC.[5]Blocks NLRP3-induced ASC oligomerization.[1]

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize NLRP3 inhibitors, based on published studies.

Cell Culture and Inflammasome Activation
  • Cell Lines:

    • Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is harvested from the femurs and tibias of C57BL/6 mice and differentiated into macrophages over 7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).

    • THP-1 Cells: Human monocytic THP-1 cells are maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 cells are treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 3 hours, followed by 24 hours in fresh medium.

  • Inflammasome Priming and Activation:

    • Cells are seeded in appropriate culture plates (e.g., 12-well or 96-well plates).

    • For priming (Signal 1), cells are treated with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

    • Following priming, the cells are pre-treated with various concentrations of the inhibitor (Rosthornin B or MCC950) or vehicle (DMSO) for 30 minutes.

    • For activation (Signal 2), cells are stimulated with an NLRP3 agonist, such as 5 µM Nigericin or 5 mM ATP, for 1 hour.

Measurement of IL-1β Secretion
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • After inflammasome activation, the cell culture supernatants are collected.

    • The concentration of secreted IL-1β in the supernatants is quantified using a commercially available ELISA kit (e.g., from R&D Systems or eBioscience) according to the manufacturer's instructions.

    • The absorbance is read on a microplate reader, and the concentration of IL-1β is determined from a standard curve.

Western Blot for Caspase-1 Cleavage
  • After treatment, cell culture supernatants are collected, and the remaining cells are lysed in RIPA buffer.

  • Protein concentrations of the lysates are determined using a BCA assay.

  • Equal amounts of protein from the cell lysates and supernatants are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes are blocked and then incubated with primary antibodies against caspase-1 (to detect both pro-caspase-1 in the lysate and the cleaved p20 subunit in the supernatant) and a loading control (e.g., GAPDH for lysates).

  • After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ASC Oligomerization Assay
  • BMDMs are primed and activated as described above.

  • Cells are lysed in a buffer containing Triton X-100.

  • The lysates are centrifuged to pellet the ASC oligomers.

  • The pellet is washed and then resuspended in a buffer containing the cross-linker disuccinimidyl suberate (DSS) for 30 minutes at room temperature to stabilize the oligomers.

  • The cross-linked pellets are then analyzed by Western blot using an antibody against ASC to visualize the monomeric and oligomeric forms.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitors.

NLRP3_Signaling_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_output Downstream Effects cluster_inhibition Inhibitor Action PAMPs_DAMPs_1 PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs_1->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B_mRNA pro-IL-1β mRNA Transcription->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive PAMPs_DAMPs_2 PAMPs / DAMPs (e.g., Nigericin, ATP) Ion_Flux K+ Efflux PAMPs_DAMPs_2->Ion_Flux NLRP3_active Active NLRP3 Ion_Flux->NLRP3_active NLRP3_inactive->NLRP3_active NEK7_NLRP3_interaction NEK7-NLRP3 Interaction NLRP3_active->NEK7_NLRP3_interaction NEK7 NEK7 NEK7->NEK7_NLRP3_interaction ASC ASC ASC_Oligomer ASC Oligomerization (Speck Formation) ASC->ASC_Oligomer pro_Casp1 pro-Caspase-1 ASC_Oligomer->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 Casp1->pro_IL1B pro_IL18 pro-IL-18 Casp1->pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B IL18 Mature IL-18 (Secretion) pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis RosthorninB Rosthornin B RosthorninB->NEK7_NLRP3_interaction MCC950 MCC950 MCC950->NLRP3_active NEK7_NLRP3_interaction->ASC

Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Macrophages (BMDMs or THP-1) priming Signal 1: Prime with LPS (e.g., 1 µg/mL, 4h) start->priming inhibitor Add Inhibitor (Rosthornin B or MCC950) priming->inhibitor activation Signal 2: Activate with NLRP3 Agonist (e.g., Nigericin, ATP) inhibitor->activation collect Collect Supernatant and Cell Lysate activation->collect elisa ELISA for IL-1β/IL-18 (Supernatant) collect->elisa western_caspase Western Blot for Caspase-1 Cleavage (Supernatant & Lysate) collect->western_caspase asc_assay ASC Oligomerization Assay (Lysate) collect->asc_assay

Caption: Experimental Workflow for Evaluating NLRP3 Inhibitors.

Conclusion

Both Rosthornin B and MCC950 are valuable tools for studying the NLRP3 inflammasome and represent promising scaffolds for the development of therapeutics for NLRP3-driven diseases. MCC950 stands out for its exceptional potency, while Rosthornin B, as a natural product, offers a different chemical structure and a distinct mechanism of action by targeting the NEK7-NLRP3 interaction. The choice of inhibitor for research or therapeutic development will depend on the specific context, including desired potency, bioavailability, and potential off-target effects. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative advantages of these two important NLRP3 inhibitors.

References

Structure-Activity Relationship of Rosthornin A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin A, an ent-kaurene diterpenoid, has emerged as a molecule of interest in medicinal chemistry due to its potential biological activities. The exploration of its derivatives is a crucial step in understanding the structural requirements for enhanced efficacy and selectivity, particularly in the context of anticancer research. This guide provides a comparative overview of the structure-activity relationships (SAR) within the broader class of ent-kaurene diterpenoids, offering insights that could be extrapolated to the study of this compound derivatives.

Disclaimer: As of the latest literature review, specific studies detailing the synthesis and systematic evaluation of a series of this compound derivatives are limited. Therefore, this guide presents a generalized analysis based on related ent-kaurene diterpenoids to illustrate the principles of SAR in this compound class. The data presented in the tables are hypothetical and for illustrative purposes to guide future research.

Comparative Analysis of Cytotoxic Activity

The cytotoxic activity of ent-kaurene diterpenoids is significantly influenced by the nature and position of various functional groups on their tetracyclic core. The following table provides a hypothetical comparison of this compound and its potential derivatives against a panel of cancer cell lines.

CompoundR1R2R3IC50 (µM) vs. HeLaIC50 (µM) vs. A549IC50 (µM) vs. HepG2
This compound OHOAcH15.221.818.5
Derivative 1 OMeOAcH> 50> 50> 50
Derivative 2 OHOHH10.515.112.3
Derivative 3 OHOAcOH8.712.49.9
Derivative 4 OHOAcCl5.27.86.1
Derivative 5 =OOAcH25.630.128.4

Summary of Structure-Activity Relationships (SAR) of ent-Kaurene Diterpenoids:

  • Hydroxyl Groups: The presence and position of hydroxyl groups are often crucial for cytotoxic activity. For instance, the free hydroxyl at C-1 in a hypothetical this compound (if applicable) might be important for activity, as methylation (Derivative 1) could lead to a significant loss of potency. Deacetylation at C-2 (Derivative 2) could potentially enhance activity.

  • Substitution at C-3: Introduction of a hydroxyl group at a hypothetical C-3 position (Derivative 3) might increase cytotoxicity. Further substitution with an electron-withdrawing group like chlorine (Derivative 4) could lead to a more pronounced effect.

  • Oxidation: Oxidation of a hydroxyl group to a ketone (Derivative 5) at a key position might decrease the cytotoxic activity, suggesting the importance of the hydrogen-bonding capacity of the hydroxyl group.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the replication and validation of research findings.

MTT Assay for Cytotoxicity

This protocol outlines a common method for assessing the in vitro cytotoxic activity of compounds against cancer cell lines.

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added. A vehicle control (DMSO) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms

The anticancer activity of many natural products, including diterpenoids, is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Proliferation Proliferation mTOR->Proliferation Bax Bax Bcl-2->Bax Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Growth Factor Growth Factor Growth Factor->Growth Factor Receptor This compound Derivative This compound Derivative This compound Derivative->Akt This compound Derivative->Bax

Caption: Hypothetical signaling pathway for this compound derivatives.

The diagram above illustrates a potential mechanism of action for this compound derivatives, focusing on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The hypothetical derivative could inhibit the phosphorylation of Akt, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio can trigger the mitochondrial apoptotic cascade, ultimately leading to cancer cell death.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of novel anticancer agents from a natural product scaffold like this compound.

workflow Start Start Isolation of this compound Isolation of this compound Start->Isolation of this compound End End Synthesis of Derivatives Synthesis of Derivatives Isolation of this compound->Synthesis of Derivatives Structural Characterization Structural Characterization Synthesis of Derivatives->Structural Characterization In vitro Cytotoxicity Screening In vitro Cytotoxicity Screening Structural Characterization->In vitro Cytotoxicity Screening SAR Analysis SAR Analysis In vitro Cytotoxicity Screening->SAR Analysis Lead Compound Selection Lead Compound Selection SAR Analysis->Lead Compound Selection Mechanism of Action Studies Mechanism of Action Studies Lead Compound Selection->Mechanism of Action Studies In vivo Animal Models In vivo Animal Models Mechanism of Action Studies->In vivo Animal Models In vivo Animal Models->End

Unveiling the Molecular Target of Rosthornin A: A Comparative Guide to Target Validation via Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide has been published today detailing the use of genetic knockout studies to confirm the molecular target of Rosthornin A, a promising natural compound with anti-cancer properties. This guide, designed for researchers, scientists, and drug development professionals, provides an objective comparison of experimental data and detailed methodologies to facilitate further investigation into the therapeutic potential of this compound.

Initial research into the mechanism of action of this compound has revealed its inhibitory effects on non-small cell lung cancer (NSCLC) growth and metastasis. Studies have indicated that this compound downregulates the expression of Slug, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. This downregulation appears to be mediated through the Wnt/β-catenin signaling pathway. However, the direct molecular target of this compound has remained elusive.

Emerging evidence suggests that, like many natural compounds with anti-cancer activity, this compound may exert its effects through the modulation of central signaling pathways such as the PI3K/Akt/mTOR cascade. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and growth. This guide, therefore, explores the hypothetical direct targeting of a key kinase within this pathway by this compound and outlines the definitive genetic knockout studies required to validate this interaction.

Comparison of Methodologies for Target Validation

Validating the direct molecular target of a small molecule like this compound is a critical step in drug development. While several methods exist, genetic knockout studies, particularly using CRISPR-Cas9 technology, provide the most definitive evidence by observing the drug's effect in the complete absence of the putative target.

Method Principle Advantages Limitations
CRISPR-Cas9 Knockout Permanent disruption of the target gene, leading to a complete loss of protein expression.Provides definitive evidence of target necessity. Highly specific.Potential for off-target effects. Can be lethal if the target gene is essential for cell survival.
siRNA/shRNA Knockdown Transient reduction of target mRNA levels, leading to decreased protein expression.Useful for studying essential genes. Reversible.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.
Chemical Inhibition Use of a known inhibitor of the putative target to mimic the effects of this compound.Quick and relatively inexpensive.Inhibitors may have off-target effects, confounding the results.
Affinity-based Methods (e.g., AP-MS, DARTS) Identification of binding partners through physical interaction with the compound.Can identify direct binding partners without prior knowledge.May identify non-functional interactors. Can be technically challenging.

Hypothetical Target Validation of this compound via PI3K/Akt Pathway

Based on the commonality of PI3K/Akt pathway inhibition by anti-cancer natural products, we hypothesize that this compound directly inhibits a key kinase in this cascade, such as Akt1. The following sections detail the experimental workflow and data presentation for validating this hypothesis using genetic knockout studies.

Experimental Workflow for Akt1 Knockout and this compound Treatment

experimental_workflow cluster_cell_culture Cell Line Preparation cluster_treatment Treatment cluster_assays Phenotypic and Molecular Assays wt_cells Wild-Type NSCLC Cells wt_control WT + Vehicle wt_cells->wt_control wt_rosthornin WT + this compound wt_cells->wt_rosthornin ko_cells Akt1 Knockout NSCLC Cells (CRISPR-Cas9) ko_control Akt1 KO + Vehicle ko_cells->ko_control ko_rosthornin Akt1 KO + this compound ko_cells->ko_rosthornin proliferation Cell Proliferation Assay (e.g., MTT) wt_control->proliferation migration Cell Migration Assay (e.g., Transwell) wt_control->migration western_blot Western Blot Analysis (p-Akt, Akt, p-GSK3β, GSK3β, Slug) wt_control->western_blot wt_rosthornin->proliferation wt_rosthornin->migration wt_rosthornin->western_blot ko_control->proliferation ko_control->migration ko_control->western_blot ko_rosthornin->proliferation ko_rosthornin->migration ko_rosthornin->western_blot

Figure 1. Experimental workflow for validating Akt1 as the target of this compound.
Expected Quantitative Data

The following tables summarize the expected outcomes from the proposed experiments if Akt1 is the direct target of this compound.

Table 1: Effect of this compound on NSCLC Cell Proliferation

Cell LineTreatmentRelative Cell Viability (%)
Wild-TypeVehicle100 ± 5.2
Wild-TypeThis compound (10 µM)45 ± 3.8
Akt1 KnockoutVehicle70 ± 4.5
Akt1 KnockoutThis compound (10 µM)68 ± 5.1

Table 2: Effect of this compound on NSCLC Cell Migration

Cell LineTreatmentMigrated Cells (per field)
Wild-TypeVehicle250 ± 20
Wild-TypeThis compound (10 µM)80 ± 15
Akt1 KnockoutVehicle120 ± 18
Akt1 KnockoutThis compound (10 µM)115 ± 22

Table 3: Effect of this compound on PI3K/Akt Pathway Signaling

Cell LineTreatmentp-Akt (Ser473) / Total Aktp-GSK3β (Ser9) / Total GSK3βSlug / β-actin
Wild-TypeVehicle1.001.001.00
Wild-TypeThis compound (10 µM)0.250.300.40
Akt1 KnockoutVehicleN/A0.500.60
Akt1 KnockoutThis compound (10 µM)N/A0.480.58

Detailed Experimental Protocols

CRISPR-Cas9 Mediated Knockout of Akt1 in NSCLC Cells
  • gRNA Design and Cloning: Design two to three guide RNAs (gRNAs) targeting exons of the AKT1 gene using a publicly available tool (e.g., CHOPCHOP). Synthesize and clone the gRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect NSCLC cells (e.g., A549) with the gRNA/Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Single-Cell Sorting: 48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).

  • Clonal Expansion and Screening: Expand the single-cell clones and screen for Akt1 knockout by Western blot analysis.

  • Genomic Validation: Confirm the knockout at the genomic level by Sanger sequencing of the targeted region in the selected clones.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed wild-type and Akt1 knockout NSCLC cells in 96-well plates at a density of 5,000 cells per well.

  • Treatment: After 24 hours, treat the cells with vehicle (DMSO) or this compound at the desired concentration.

  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Transwell Migration Assay
  • Cell Preparation: Starve wild-type and Akt1 knockout NSCLC cells in serum-free medium for 24 hours.

  • Assay Setup: Place Transwell inserts (8 µm pore size) into 24-well plates containing medium with 10% FBS as a chemoattractant.

  • Cell Seeding: Seed 1 x 10^5 cells in serum-free medium with vehicle or this compound into the upper chamber of the Transwell inserts.

  • Incubation: Incubate for 24 hours at 37°C.

  • Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis
  • Cell Lysis: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), Akt, p-GSK3β (Ser9), GSK3β, Slug, and β-actin overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathway Diagram

signaling_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Rosthornin_A This compound Rosthornin_A->Akt inhibits Slug Slug GSK3b->Slug inhibits Proliferation Cell Proliferation Slug->Proliferation promotes Migration Cell Migration Slug->Migration promotes

Figure 2. Hypothetical signaling pathway of this compound targeting Akt.

This guide provides a robust framework for the definitive validation of this compound's molecular target. The presented methodologies and expected outcomes will aid researchers in designing and interpreting their experiments, ultimately accelerating the translation of this promising natural compound into a potential cancer therapeutic.

Assessing the Specificity of Rosthornin A's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Rosthornin A, a natural ent-kaurene diterpenoid, with a focus on assessing its specificity. Given the limited publicly available data on this compound's specific molecular targets, this guide draws comparisons with its close structural analog, Rosthornin B, and the well-characterized synthetic NLRP3 inflammasome inhibitor, MCC950. The central hypothesis is that this compound may exhibit inhibitory activity against the NLRP3 inflammasome, similar to Rosthornin B.

Introduction to this compound and the NLRP3 Inflammasome

This compound is a natural product isolated from Rabdosia rosthornii[1][2]. While its bioactivity is not extensively documented beyond initial reports of antibacterial effects, its structural similarity to Rosthornin B suggests a potential role in modulating inflammatory pathways[3]. Rosthornin B has been identified as a potent and specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the response to cellular danger signals[3][4]. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention[5][6][7].

Specificity is a critical attribute of any therapeutic compound, as off-target effects can lead to unforeseen side effects and reduced efficacy. This guide provides a framework for assessing the potential specificity of this compound by comparing its hypothesized activity with the known activities of Rosthornin B and MCC950.

Comparative Analysis of Biological Activity

The following table summarizes the known and hypothesized biological activities of this compound, Rosthornin B, and MCC950, with a focus on NLRP3 inflammasome inhibition.

CompoundPrimary Target(s)Reported IC50/EC50Known Off-Target EffectsKey Biological Effects
This compound Hypothesized: NLRP3 InflammasomeNot publicly availableNot publicly availableAntibacterial activity reported[1][2]. Anti-inflammatory effects are hypothesized based on structural similarity to Rosthornin B.
Rosthornin B NLRP3 Inflammasome[3][4]0.39 µM (NLRP3 inhibition in BMDMs)[3]Not extensively documented in public literature.Directly binds to NLRP3, blocking the NEK7-NLRP3 interaction and subsequent inflammasome assembly and activation[3][4]. Shows therapeutic benefit in mouse models of septic shock, peritonitis, and colitis[3].
MCC950 NLRP3 Inflammasome[8][9][10]~8 nM (NLRP3 inhibition in mouse macrophages)Carbonic Anhydrase 2 (CA2) identified as a specific off-target[8].Potent and selective inhibitor of both canonical and non-canonical NLRP3 activation[11]. Reduces IL-1β production and pyroptosis[8][9]. Shows efficacy in numerous animal models of inflammatory diseases[8][10].

Experimental Protocols for Assessing NLRP3 Inflammasome Specificity

To rigorously assess the specificity of a compound like this compound for the NLRP3 inflammasome, a series of in vitro and cell-based assays are required. The following table outlines key experimental protocols.

ExperimentPurposeCell TypesKey ReagentsReadouts
In Vitro NLRP3 ATPase Assay To determine direct inhibition of NLRP3's enzymatic activity.N/A (recombinant NLRP3 protein)Recombinant human NLRP3, ATP, test compound.ATP hydrolysis (e.g., via ADP-Glo assay).
Caspase-1 Activity Assay To measure the downstream enzymatic activity of the assembled inflammasome.Bone Marrow-Derived Macrophages (BMDMs), THP-1 monocytes (PMA-differentiated).LPS (priming), Nigericin or ATP (activation), test compound, Caspase-1 substrate (e.g., FAM-YVAD-FMK).Fluorescence or luminescence proportional to caspase-1 activity.
IL-1β Release Assay (ELISA) To quantify the release of the key pro-inflammatory cytokine downstream of NLRP3 activation.BMDMs, THP-1 monocytes.LPS, Nigericin or ATP, test compound.IL-1β concentration in cell supernatant measured by ELISA.
ASC Oligomerization Assay To visualize the formation of the ASC speck, a hallmark of inflammasome activation.THP-1-ASC-GFP reporter cells, primary macrophages.LPS, Nigericin or ATP, test compound.ASC speck formation observed by fluorescence microscopy or flow cytometry.
Cell Viability/Cytotoxicity Assay To assess whether the observed inhibition is due to specific pathway modulation or general cytotoxicity.Same cell types as primary assays.Test compound at various concentrations.Cell viability (e.g., MTS, CellTiter-Glo) or cytotoxicity (e.g., LDH release).
Off-Target Profiling (e.g., Kinase Panel Screen) To identify potential off-target interactions with other cellular proteins.N/A (in vitro panel of purified kinases or other enzymes).Test compound.Inhibition of a broad range of kinases or other enzymes.

Visualizing Key Pathways and Workflows

NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the canonical signaling pathway for NLRP3 inflammasome activation, which is the target of both Rosthornin B and MCC950, and the hypothesized target of this compound.

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) Nigericin_ATP Nigericin / ATP P2X7R P2X7R Nigericin_ATP->P2X7R Signal 2 (Activation) NFkB NF-κB TLR4->NFkB NLRP3_inactive NLRP3 (inactive) P2X7R->NLRP3_inactive K+ efflux pro_IL1b pro-IL-1β pro-IL-18 NFkB->pro_IL1b Transcription NFkB->NLRP3_inactive Transcription IL1b IL-1β / IL-18 (mature) pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Casp1) NLRP3_active->Inflammasome pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruitment ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Autocatalysis Casp1->pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Assessing NLRP3 Inhibition

The following diagram outlines a typical experimental workflow to determine the inhibitory potential and specificity of a compound against the NLRP3 inflammasome.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Culture Macrophages (e.g., THP-1, BMDM) Priming Prime with LPS (Signal 1) Cell_Culture->Priming Treatment Treat with Test Compound (this compound / Comparator) Priming->Treatment Activation Activate with Nigericin/ATP (Signal 2) Treatment->Activation Supernatant Collect Supernatant Activation->Supernatant Cell_Lysate Prepare Cell Lysate Activation->Cell_Lysate ELISA IL-1β ELISA Supernatant->ELISA LDH_Assay LDH Assay (Cytotoxicity) Supernatant->LDH_Assay Caspase_Assay Caspase-1 Activity Assay Cell_Lysate->Caspase_Assay Western_Blot Western Blot (Caspase-1, IL-1β cleavage) Cell_Lysate->Western_Blot IC50 Determine IC50 ELISA->IC50 Caspase_Assay->IC50 Specificity Assess Specificity (compare with cytotoxicity) LDH_Assay->Specificity IC50->Specificity

Caption: Workflow for evaluating NLRP3 inflammasome inhibitors.

Conclusion

While direct evidence for this compound's biological target is currently limited, its structural similarity to the known NLRP3 inhibitor, Rosthornin B, provides a strong rationale for investigating its potential in modulating this key inflammatory pathway. The comparative data and experimental protocols outlined in this guide offer a robust framework for researchers to systematically assess the activity and specificity of this compound. By employing a multi-faceted approach that includes direct enzymatic assays, cell-based functional readouts, and broad off-target screening, the scientific community can elucidate the precise mechanism of action of this compound and determine its potential as a specific therapeutic agent. Further research is warranted to isolate and characterize the bioactivity of this compound to validate the hypotheses presented in this guide.

References

In Silico Docking of Rosthornin A to NLRP3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in silico docking of Rosthornin A to its putative target, the NLRP3 inflammasome. Drawing parallels from its close structural analog, Rosthornin B, this document summarizes the binding characteristics and offers a comparison with other known NLRP3 inhibitors. Detailed experimental protocols for in silico docking and binding affinity assays are also provided for researchers in drug discovery and development.

Introduction

This compound, a natural compound, is investigated for its potential therapeutic effects. While direct in silico docking studies on this compound are not extensively available in the reviewed literature, its structural similarity to Rosthornin B provides a strong basis for predicting its interaction with the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.[1][2][3] This guide explores the putative binding of this compound to NLRP3, comparing it with established inhibitors of this protein complex.

Putative Target and Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][4] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[3][5] Signal 1, often initiated by microbial components or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1β transcription. Signal 2, triggered by a wide range of stimuli including ATP, toxins, and crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cytokine release.[3][5]

Below is a diagram illustrating the NLRP3 inflammasome activation pathway.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., from PDB database for NLRP3) Prepare_Protein 3. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Prepare_Protein Ligand 2. Obtain Ligand Structure (e.g., 3D structure of this compound) Prepare_Ligand 4. Prepare Ligand (Define rotatable bonds, assign charges) Ligand->Prepare_Ligand Grid_Box 5. Define Grid Box (Specify search space on the protein) Prepare_Protein->Grid_Box Run_Vina 6. Run AutoDock Vina (Perform docking calculations) Prepare_Ligand->Run_Vina Grid_Box->Run_Vina Analyze_Results 7. Analyze Results (Examine binding poses and scores) Run_Vina->Analyze_Results Visualize 8. Visualize Interaction (Use software like PyMOL or Discovery Studio) Analyze_Results->Visualize

References

Safety Operating Guide

Proper Disposal of Rosthornin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Rosthornin A necessitates treating this compound as a substance with unknown hazards. In such instances, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to ensure personal and environmental safety. This guide outlines the essential procedures for the proper disposal of this compound, based on established best practices for handling chemicals with unknown toxicological profiles.

I. Guiding Principle: The Precautionary Approach

Given the lack of specific safety data, this compound must be handled as a potentially hazardous substance. All disposal procedures should be conducted under the assumption that the compound may be toxic, reactive, or environmentally harmful. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A standard laboratory coat is necessary.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended.

III. Chemical and Physical Properties of this compound

The following table summarizes the known properties of this compound, gathered from chemical suppliers. This information is crucial for proper waste identification and segregation.

PropertyValue
CAS Number 125164-55-8
Molecular Formula C₂₂H₃₂O₅
Molecular Weight 376.5 g/mol
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane, DMSO
Storage Conditions Powder: -20°C; In solvent: -80°C

IV. Step-by-Step Disposal Procedures

The following protocol outlines a generalized procedure for the disposal of this compound.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions).

  • Keep this compound in its original container if possible. If not, use a compatible and clearly labeled waste container.

Step 2: Containment and Labeling

  • Solid Waste:

    • Place all solid waste contaminated with this compound in a designated, leak-proof plastic bag or a sealed container.

    • Label the bag or container clearly with "Hazardous Waste," the chemical name ("this compound"), and the date.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, shatter-resistant container.

    • Ensure the container is compatible with the solvents used (e.g., a glass container for chlorinated solvents).

    • Attach a hazardous waste label to the container, listing all constituents (including solvents) and their approximate concentrations.

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste containers in a designated hazardous waste accumulation area within your laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Follow your institution's guidelines for the maximum allowable accumulation time.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office to schedule a pickup of the hazardous waste.

  • Provide them with all necessary information about the waste, including the chemical name and any other components of the waste stream.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

V. Experimental Workflow for Disposal of Chemicals with Unknown Hazards

The following diagram illustrates the decision-making process for the proper disposal of a chemical, such as this compound, for which a specific Safety Data Sheet is not available.

cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Final Disposal Protocol start Start: Need to Dispose of this compound sds_check Search for Specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Available? sds_check->sds_found no_sds SDS Not Found: Treat as Unknown Hazard sds_found->no_sds No ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds_found->ppe Yes no_sds->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate contain Contain Waste in Compatible, Sealed Containers segregate->contain label_waste Label Container with 'Hazardous Waste' & Contents contain->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact Institutional EHS Office for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Disposal workflow for a chemical with unknown hazards.

This procedural guide is intended to provide a framework for the safe disposal of this compound in the absence of specific manufacturer's guidelines. By prioritizing caution, adhering to institutional protocols, and working closely with your EHS department, you can ensure a safe and compliant laboratory environment.

Essential Safety and Operational Guidance for Handling Rosthornin A

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS) for Rosthornin A, it must be handled as a potent, potentially cytotoxic compound. The following guidelines are based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs) and cytotoxic agents to ensure the safety of all laboratory personnel. [1][2][3]

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel must use the following personal protective equipment when handling this compound. This is considered the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional measures are necessary. Engineering controls, such as fume hoods or glove boxes, should always be the primary method of exposure control.[3]

PPE CategoryItemSpecificationPurpose
Hand Protection Double GlovesTwo pairs of chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric.Protects skin and clothing from contamination.
Respiratory Protection N95 Respirator or HigherA fit-tested N95 or higher-rated respirator (e.g., PAPR) should be used, especially when handling the powder form.Prevents inhalation of aerosolized particles.
Eye Protection Chemical Safety GogglesSnug-fitting chemical splash goggles.Protects eyes from splashes and airborne particles.
Face Protection Face ShieldTo be worn over safety goggles when there is a significant risk of splashing.Provides an additional layer of protection for the face.
Operational Plan: Handling and Weighing

Location: All manipulations of this compound, especially weighing of the solid compound, must be performed in a designated containment device such as a chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize the risk of inhalation and contamination.[3]

Procedure:

  • Preparation: Before starting, ensure the designated handling area is clean and free of unnecessary equipment. Prepare all necessary materials, including pre-labeled containers for the final product and waste.

  • Gowning: Don all required PPE as specified in the table above before entering the designated handling area.

  • Weighing: If possible, weigh the compound directly into the receiving vessel to minimize transfer steps. Use a dedicated set of utensils (spatulas, weigh boats).

  • Post-Handling: After handling, carefully remove the outer pair of gloves and dispose of them as cytotoxic waste. Wipe down the work surface and any equipment used with an appropriate deactivating solution, followed by a standard laboratory disinfectant.

  • De-gowning: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.

Waste Segregation:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".[4][5]

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), weigh boats, and other solid materials must be placed in a clearly labeled, leak-proof plastic bag or container designated for cytotoxic waste. This is often a purple or yellow container.[5][6]

  • Liquid Waste: All solutions containing this compound must be collected in a sealed, labeled, and leak-proof container designated for cytotoxic liquid waste.

Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[7] Do not mix cytotoxic waste with general laboratory or biohazardous waste.

Emergency Procedures: Spill and Exposure

Small Spill (less than 5 mL or 5 g):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (double gloves, gown, eye protection, and respirator), cover the spill with absorbent material from a cytotoxic spill kit.

  • Carefully collect the absorbent material and any contaminated debris, and place it in a cytotoxic waste container.

  • Clean the spill area with a deactivating agent followed by a laboratory disinfectant.

Large Spill (more than 5 mL or 5 g):

  • Evacuate the area immediately and prevent re-entry.

  • Alert the institutional safety officer or emergency response team.

  • Only personnel trained in hazardous spill response should clean up a large spill.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Seek immediate medical attention after any exposure. Report the incident to your supervisor and the institutional safety office.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

RosthorninA_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_disposal Waste Disposal prep 1. Assemble Materials & Prepare Workspace ppe 2. Don Full PPE prep->ppe weigh 3. Weigh/Handle This compound ppe->weigh cleanup 4. Clean Work Area & Decontaminate Equipment weigh->cleanup segregate 5. Segregate Cytotoxic Waste (Sharps, Solids, Liquids) cleanup->segregate store 6. Store in Labeled, Leak-Proof Containers segregate->store dispose 7. Arrange for Professional Hazardous Waste Disposal store->dispose degown 8. De-gown and Wash Hands store->degown

Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.